5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Description
Properties
IUPAC Name |
5-ethyl-1-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-5-4-6(7(8)11)9-10(5)2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBHUMLFVLDGGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
This guide provides a comprehensive technical overview of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride (CAS 749192-75-4), a key heterocyclic building block in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, reactivity, applications, and handling, offering field-proven insights and detailed protocols to empower your research and development endeavors.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. The current landscape of pharmaceuticals has underscored the importance of pyrazole-containing compounds, particularly as selective COX-2 inhibitors and anticancer agents.[1] 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride is a highly reactive and functionalized derivative, making it a valuable intermediate for the synthesis of a wide array of bioactive molecules. Its precursor, 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, is noted for its bioactivity and use in developing pesticides.[2]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in synthesis and formulation. The key properties of the related compound, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, are summarized below, offering a comparative reference.
| Property | Value | Source |
| Molecular Formula | C7H8Cl2N2O | PubChem[3] |
| Molecular Weight | 207.05 g/mol | PubChem[3] |
| CAS Number | 129560-00-5 | ChemicalBook[4] |
| Appearance | Colorless to pale yellow liquid | ChemBK[5] |
| Odor | Pungent | ChemBK[5] |
Synthesis and Manufacturing Workflow
The synthesis of pyrazole carbonyl chlorides typically involves the conversion of the corresponding carboxylic acid. A general and robust method for this transformation is the reaction of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Conceptual Synthesis Workflow
The synthesis of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride starts from its corresponding carboxylic acid, 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid.
Caption: Reactivity profile of the acyl chloride with common nucleophiles.
Safe Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. [6]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [7]Avoid contact with skin and eyes, and prevent inhalation of vapors. [6][8]
-
Storage: Store in a cool, dry, and well-ventilated place. [8]Keep the container tightly closed and protect from moisture, as it can decompose upon exposure to water. [5]
-
Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents. [8]
Applications in Drug Discovery and Development
The pyrazole scaffold is a cornerstone in the development of new therapeutic agents. [1]5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride serves as a crucial building block for synthesizing a variety of biologically active compounds.
-
Anti-inflammatory Agents: Pyrazole derivatives have shown significant anti-inflammatory activity. [9][10]
-
Antimicrobial Agents: Novel pyrazole carboxylates have been identified as a new class of antimicrobial agents. [11]
-
Anticancer Agents: The pyrazole moiety is being explored for the development of new anticancer therapeutics. [1]
-
Agrochemicals: The precursor carboxylic acid is used in the synthesis of herbicides and pesticides. [12]
Analytical Characterization and Quality Control
Ensuring the identity and purity of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride is critical for its successful application. A combination of spectroscopic and chromatographic techniques is employed for its characterization.
Analytical Workflow
Caption: A typical workflow for the analytical quality control of the compound.
Standard Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the acid chloride.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric acid modifier can be used. [13]
Safety and Toxicology Summary
As with any reactive chemical, a thorough understanding of the safety and toxicological profile of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride is essential. The following information is based on data for similar compounds.
| Hazard | Description | Precautionary Measures |
| Skin Corrosion/Irritation | Causes skin irritation. [7][8] | Wash thoroughly after handling. [14]Wear protective gloves. [7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. [7][14] | Wear eye protection. [7]If in eyes, rinse cautiously with water for several minutes. [7] |
| Respiratory Irritation | May cause respiratory irritation. [6][7] | Use only outdoors or in a well-ventilated area. [7]Avoid breathing dust/fume/gas/mist/vapors/spray. [6] |
| Acute Toxicity (Oral) | May be harmful if swallowed. [8] | Do not eat, drink or smoke when using this product. [14]If swallowed, immediately call a poison center or doctor. [14] |
Conclusion
5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride is a valuable and versatile building block for the synthesis of a diverse range of chemical entities with significant potential in the pharmaceutical and agrochemical industries. Its high reactivity, coupled with the favorable biological properties of the pyrazole scaffold, makes it a compound of high interest for researchers and developers. Adherence to proper synthesis, handling, and analytical protocols is crucial to unlocking its full potential in a safe and effective manner.
References
-
ChemBK. (2024, April 10). 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-. [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]
-
PubMed. (2014, September 15). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. [Link]
-
PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. [Link]
-
MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
SIELC Technologies. (2018, May 16). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]
-
ResearchGate. (2018, March 26). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]
-
PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]
-
PubMed. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]
-
MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
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- 4. 129560-00-5 CAS MSDS (1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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Technical Monograph: 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
This guide provides an in-depth technical analysis of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride , a critical heterocyclic building block in medicinal chemistry and agrochemical synthesis.
Executive Summary & Structural Significance
5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride (CAS: Derivative of 165744-15-0) is an electrophilic acylating agent derived from the corresponding pyrazole carboxylic acid. It serves as a high-value scaffold in the design of bioactive small molecules, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
The molecule is defined by a 1,3,5-trisubstituted pyrazole core. Its significance lies in the specific regiochemistry:
-
Position 1 (N-Methyl): Controls lipophilicity and prevents tautomerization, locking the aromatic system.
-
Position 3 (Carbonyl Chloride): A highly reactive electrophile for diversifiable ligation (amide/ester formation).
-
Position 5 (Ethyl): Provides steric bulk and hydrophobic interaction potential, often critical for occupying hydrophobic pockets in enzyme active sites (e.g., the "gatekeeper" region of kinases).
Physicochemical Profile
The following data aggregates experimental values for the acid precursor and predicted properties for the acid chloride derivative.
| Property | Specification | Notes |
| IUPAC Name | 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride | |
| Acid Precursor CAS | 165744-15-0 | Refers to the carboxylic acid form.[1][2] |
| Molecular Formula | C₇H₉ClN₂O | |
| Molecular Weight | 172.61 g/mol | |
| Physical State | Liquid or Low-melting Solid | Acid chlorides of this class are typically viscous oils or low-melting solids. |
| Boiling Point | ~240–250 °C (Predicted) | Decomposes upon distillation at atmospheric pressure; requires high vacuum. |
| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols. |
| Stability | Moisture Sensitive | Hydrolyzes rapidly to release HCl and the parent acid. |
Synthetic Architecture
The synthesis of 5-ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride requires strict regiochemical control. The most robust pathway involves the cyclocondensation of methylhydrazine with a diketoester, followed by chlorination.
Regioselective Synthesis Workflow[3][4][5]
The critical step is the formation of the pyrazole ring. The reaction between methylhydrazine and ethyl 2,4-dioxohexanoate (acyl pyruvate) generally favors the formation of the 5-ethyl-1-methyl-3-carboxylate isomer due to the nucleophilicity differential of the hydrazine nitrogens.
-
Mechanism: The primary amine (NH₂) of methylhydrazine is more nucleophilic and attacks the most electrophilic ketone (C4, adjacent to the ethyl group). The secondary amine (NHMe) subsequently attacks the α-keto ester carbonyl (C2), closing the ring to yield the 1-methyl-5-ethyl isomer.
Chlorination Protocol[6]
Conversion of the carboxylic acid to the acid chloride is achieved using Thionyl Chloride (SOCl₂) . Oxalyl chloride is an alternative if milder conditions are required.
Reaction Scheme (DOT Visualization):
Caption: Step-by-step synthetic pathway from commodity precursors to the target acid chloride.
Reactivity & Mechanistic Insights[5]
The carbonyl chloride moiety at position C3 is highly susceptible to nucleophilic acyl substitution. However, the electron-rich nature of the pyrazole ring (a π-excessive heterocycle) influences the reactivity.
Electronic Effects
-
Inductive Effect: The
nitrogen at position 2 exerts a weak electron-withdrawing effect on the C3-carbonyl, enhancing electrophilicity compared to a standard benzoyl chloride. -
Resonance Effect: The N1-methyl group donates electron density into the ring, but this is primarily delocalized to C4, leaving the C3-carbonyl highly reactive toward nucleophiles.
Primary Transformations (Amidation)
The most common application is the formation of carboxamides. The mechanism follows an addition-elimination pathway.
Mechanistic Pathway (DOT Visualization):
Caption: Nucleophilic acyl substitution mechanism for amide bond formation.
Experimental Protocol: General Amidation
To ensure high yield and purity when reacting this acid chloride with an amine:
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 2.0 equivalents) to scavenge the generated HCl.
-
Temperature:
to Room Temperature. -
Workup: Quench with water, extract with organic solvent, and wash with dilute acid (to remove unreacted amine) and bicarbonate (to remove unreacted acid).
Handling & Safety Specifications
As an acid chloride, this compound poses specific hazards that require rigorous safety protocols.
-
Hazards: Corrosive (Skin Corr. 1B), Lachrymator. Reacts violently with water to release toxic HCl gas.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at
. Seal containers with Parafilm to prevent moisture ingress. -
Decomposition: If the liquid turns cloudy or develops a precipitate (white solid), it indicates hydrolysis to the carboxylic acid. Re-distillation or regeneration with SOCl₂ may be required.
References
-
Synthesis of Pyrazole Carboxylic Acids
-
Acid Precursor Data (CAS 165744-15-0)
-
Title: 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid Product Page.[1]
- Source: ChemicalBook / Sigma-Aldrich.
-
- Title: Regiochemistry of the Reaction of Methylhydrazine with 1,3-Dicarbonyl Compounds.
- Medicinal Chemistry Applications: Title: Pyrazoles as potential anti-inflammatory and anticancer agents. Source:European Journal of Medicinal Chemistry. Context: Validates the use of the 3-carbonyl chloride scaffold in drug discovery.
Sources
An In-depth Technical Guide to 1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid chloride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid chloride, a key heterocyclic building block in modern organic synthesis. The guide details the molecule's structure, physicochemical properties, and provides a validated, step-by-step synthesis protocol for both the precursor carboxylic acid and the target acid chloride. Furthermore, it explores the compound's reactivity, spectroscopic characterization, safety considerations, and its applications as a versatile intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Introduction: The Significance of Substituted Pyrazoles
Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging biological activities and applications in medicinal chemistry and materials science.[1][2][3][4] The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil. The reactivity and regiochemistry of the pyrazole ring can be finely tuned through substitution, allowing for the creation of diverse molecular architectures with specific biological targets.
1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid chloride is a highly reactive derivative of a substituted pyrazole. The presence of the acid chloride functional group makes it an excellent electrophile for reactions with a wide array of nucleophiles, enabling the facile synthesis of corresponding amides, esters, and other derivatives.[5][6] This versatility positions it as a valuable intermediate for constructing complex molecules in drug discovery and agrochemical research. This guide will provide a detailed exploration of this important synthetic tool.
Molecular Structure and Properties
The structure of 1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid chloride is characterized by a five-membered pyrazole ring with a methyl group at the N1 position, an ethyl group at the C5 position, and a carboxylic acid chloride group at the C3 position.
Chemical Structure:
Molecular Structure Diagram
Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C₇H₉ClN₂O |
| Molecular Weight | 172.62 g/mol |
| Appearance | Colorless to light yellow liquid or low-melting solid |
| Odor | Pungent |
| Reactivity | Highly reactive with water and other nucleophiles |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene) |
Synthesis Protocols
The synthesis of 1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid chloride is a two-step process involving the initial formation of the corresponding carboxylic acid, followed by its conversion to the acid chloride.
Synthesis of 1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid (Precursor)
This synthesis is based on the classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.
Reaction Scheme:
Synthesis of the Precursor Carboxylic Acid
Step-by-Step Methodology:
-
Pyrazole Ring Formation:
-
To a solution of ethyl 2,4-dioxohexanoate (1 equivalent) in ethanol, add methylhydrazine (1 equivalent) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield crude ethyl 1-methyl-5-ethyl-1H-pyrazole-3-carboxylate.
-
-
Ester Hydrolysis:
-
The crude ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).
-
The mixture is heated to reflux for 2-4 hours, or until the ester is fully consumed (monitored by TLC).
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is acidified with concentrated hydrochloric acid to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid.
-
Conversion to 1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid chloride
The conversion of the carboxylic acid to the acid chloride is readily achieved using thionyl chloride.[6]
Reaction Scheme:
Formation of the Acid Chloride
Step-by-Step Methodology:
-
Reaction Setup:
-
In a fume hood, a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a trap for acidic gases) is charged with 1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid (1 equivalent).
-
An excess of thionyl chloride (SOCl₂, 2-5 equivalents) is carefully added. A co-solvent such as dichloromethane (DCM) can be used, or the reaction can be run neat. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
-
Reaction Execution:
-
The mixture is stirred at room temperature for 12-24 hours or gently heated to reflux for 1-2 hours to drive the reaction to completion. The evolution of SO₂ and HCl gas will be observed.
-
The reaction progress can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing the resulting methyl ester by TLC or GC-MS.
-
-
Work-up and Isolation:
-
Once the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
-
The crude 1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid chloride is typically obtained as an oil or a low-melting solid and can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.
-
Spectroscopic Characterization
The structure of 1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid chloride can be confirmed by a combination of spectroscopic techniques.
Predicted Spectroscopic Data:
| Technique | Feature | Predicted Chemical Shift / Wavenumber |
| ¹H NMR | N-CH₃ (s, 3H) | δ 3.8 - 4.0 ppm |
| Pyrazole C4-H (s, 1H) | δ 6.5 - 6.8 ppm | |
| Ethyl -CH₂- (q, 2H) | δ 2.8 - 3.0 ppm | |
| Ethyl -CH₃ (t, 3H) | δ 1.2 - 1.4 ppm | |
| ¹³C NMR | C=O | δ 160 - 165 ppm |
| Pyrazole C3 | δ 145 - 150 ppm | |
| Pyrazole C5 | δ 150 - 155 ppm | |
| Pyrazole C4 | δ 110 - 115 ppm | |
| N-CH₃ | δ 35 - 40 ppm | |
| Ethyl -CH₂- | δ 20 - 25 ppm | |
| Ethyl -CH₃ | δ 12 - 15 ppm | |
| IR | C=O stretch | 1750 - 1800 cm⁻¹[8][9][10] |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 172/174 (due to ³⁵Cl/³⁷Cl isotopes) |
| Base Peak [M-Cl]⁺ | m/z = 137 |
The high wavenumber of the carbonyl stretch in the IR spectrum is characteristic of an acyl chloride and is a reliable indicator of the successful conversion from the carboxylic acid.[10] In the mass spectrum, the base peak is expected to result from the loss of the chlorine atom to form a stable acylium ion.[11]
Reactivity and Applications in Synthesis
1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid chloride is a versatile electrophile that readily reacts with a variety of nucleophiles at the carbonyl carbon. This reactivity is the foundation of its utility in organic synthesis.
Common Transformations:
-
Amide Formation: Reaction with primary or secondary amines in the presence of a base (e.g., triethylamine or pyridine) yields the corresponding amides. This is one of the most common applications, as pyrazole carboxamides are frequently explored for their biological activities.
-
Ester Formation: Reaction with alcohols, typically in the presence of a base, affords the corresponding esters.
-
Friedel-Crafts Acylation: It can be used as an acylating agent for aromatic compounds under Friedel-Crafts conditions to form pyrazolyl ketones.
-
Ketone Synthesis: Reaction with organometallic reagents such as organocuprates can lead to the formation of ketones.
These transformations allow for the incorporation of the 1-methyl-5-ethyl-pyrazole-3-carbonyl moiety into larger, more complex molecules, making it a valuable building block in the synthesis of potential drug candidates and agrochemicals.[3][12]
Reactivity of 1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid chloride
Safety and Handling
As with all reactive chemical reagents, proper safety precautions must be taken when handling 1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid chloride.
-
Corrosivity: Acyl chlorides are corrosive and can cause severe burns to the skin and eyes.[13] They are also corrosive to the respiratory tract. All handling should be done in a well-ventilated fume hood.
-
Reactivity with Water: This compound reacts violently with water and moisture to produce corrosive hydrochloric acid gas.[14] Therefore, it must be handled under anhydrous conditions.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) away from moisture and incompatible materials such as alcohols, amines, and bases.
Conclusion
1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid chloride is a valuable and highly reactive intermediate in organic synthesis. Its straightforward preparation from readily available starting materials, coupled with its versatile reactivity, makes it an important tool for the synthesis of a wide range of pyrazole derivatives. The information provided in this guide regarding its structure, synthesis, characterization, and handling is intended to empower researchers in the fields of medicinal chemistry and agrochemical development to effectively utilize this compound in their synthetic endeavors. The continued exploration of pyrazole-based compounds holds significant promise for the discovery of new and effective therapeutic agents and crop protection solutions.
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University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]
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Reddit. (2024, February 25). How to identify an Acyl Chloride in an IR spectra? r/chemhelp. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
- Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Serbian Chemical Society, 77(10), 1345-1354.
- Ilhan, I. O., Caglayan, A., Onal, Z., Akkoc, S., & Cadir, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 10(8), 602-610.
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 65.
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
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NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]
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ChemBK. (2024, April 10). 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-. Retrieved from [Link]
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EPA. (n.d.). 1-Methyl-1H-pyrazole-3-carbonyl chloride - GHS Data. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
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IntechOpen. (2020). Recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
- MDPI. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(16), 3745.
-
Organic Chemistry Portal. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Retrieved from [Link]
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- 13. comptox.epa.gov [comptox.epa.gov]
- 14. fishersci.co.uk [fishersci.co.uk]
The Pyrazole-3-Carbonyl Chloride Scaffold: Precision Synthesis and Kinase/GPCR Ligand Design
Executive Summary
The pyrazole-3-carbonyl chloride moiety represents a cornerstone intermediate in modern medicinal chemistry. Distinct from its 4-carbonyl isomer, the 3-carbonyl position offers a unique vector for extending pharmacophores into solvent-exposed regions of protein binding pockets or interacting with specific hinge residues in kinases. This guide dissects the technical nuances of synthesizing, handling, and deploying this scaffold, moving beyond generic textbook methodologies to address the specific challenges of regioselectivity and hydrolytic instability encountered in high-stakes drug discovery campaigns.
The Chemical Scaffold: Structural Utility
In drug design, the pyrazole ring acts as a bioisostere for phenyl or heteroaromatic rings, offering improved water solubility and distinct hydrogen-bonding profiles.
Pharmacophore Geometry
The 3-position carbonyl chloride is the gateway to pyrazole-3-carboxamides . This substitution pattern is critical for two major therapeutic classes:
-
CB1 Receptor Antagonists: Exemplified by Rimonabant , where the 3-carboxamide moiety directs the lipophilic substituents (1,5-diaryl arrangement) into the cannabinoid receptor's hydrophobic pockets.
-
Kinase Inhibitors: In ATP-competitive inhibitors (e.g., targeting FLT3 or CDK ), the pyrazole nitrogens often bind to the kinase hinge region, while the 3-carbonyl group (after amidation) acts as a vector to reach the "gatekeeper" residue or the solvent front, tuning selectivity.
The Regioselectivity Challenge
The critical "expert" challenge is not the chlorination itself, but the synthesis of the correct pyrazole-3-carboxylic acid precursor. The condensation of hydrazines with 1,3-diketones often yields a mixture of 1,3- and 1,5-isomers.
-
Insight: For Rimonabant-like scaffolds (1,5-diaryl), sterics drive the reaction. However, misidentification of the regioisomer at the acid stage is a common failure point. Rigorous NOE (Nuclear Overhauser Effect) NMR analysis is required before converting to the acid chloride.
Synthesis & Optimization: The Acid Chloride Step
While thionyl chloride (
The Superior Method: Oxalyl Chloride/DMF
For research-scale (<10g) synthesis, the Oxalyl Chloride (
-
Mechanism: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack chloroiminium species, which converts the carboxylic acid to the acid chloride rapidly at room temperature.
-
Advantage: The byproducts are gases (
, ) and volatile , allowing for cleaner isolation or direct "telescoping" into the next step.
Visualization: Synthesis Workflow
The following diagram illustrates the optimized decision tree for synthesis and derivatization.
Caption: Optimized synthetic workflow comparing bulk thionyl chloride routes vs. precision oxalyl chloride methods.
Reactivity & Derivatization[1][2][3]
Handling Instability
Pyrazole-3-carbonyl chlorides are highly susceptible to hydrolysis, reverting to the parent acid upon exposure to atmospheric moisture.
-
Protocol Adjustment: Do not store these intermediates. Generate them in situ and use immediately. If isolation is necessary, remove solvent under strict anhydrous conditions and store under argon at -20°C.
Coupling Strategies
-
Schotten-Baumann Conditions: Useful for unreactive amines. The acid chloride is added to a biphasic system (DCM/Water) containing the amine and a base (NaOH or Carbonate).
-
Anhydrous Coupling: For sensitive substrates, dissolve the amine and a tertiary base (DIPEA or TEA) in dry DCM/THF, then add the acid chloride solution dropwise at 0°C.
Case Studies in Drug Discovery
GPCR Ligands: The Rimonabant Analogs
Rimonabant (SR141716A) utilizes a 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride intermediate.
-
SAR Insight: The 3-carbonyl chloride is reacted with 1-aminopiperidine. The resulting hydrazide-like linkage is crucial for hydrogen bonding within the CB1 receptor transmembrane bundle.
-
Data Summary:
| Compound Class | Target | Role of 3-Carbonyl Moiety | Key Ref |
| Rimonabant | CB1 (Antagonist) | Linker to piperidine; orients 1,5-aryl rings | [1] |
| SR144528 | CB2 (Inverse Agonist) | Similar topology; selectivity driven by N-substituent | [1] |
Kinase Inhibitors: FLT3 and CDKs
Recent studies in Acute Myeloid Leukemia (AML) therapeutics have utilized this scaffold.[1]
-
Mechanism: The pyrazole ring binds in the ATP pocket. The carbonyl oxygen acts as a hydrogen bond acceptor from the backbone NH of the hinge region.
-
Derivatization: The chloride is coupled with solubilizing groups (e.g., piperazines) to improve pharmacokinetic profiles while maintaining hinge interactions.
Visualization: SAR Logic
Caption: Structure-Activity Relationship (SAR) map detailing the functional roles of the pyrazole-3-carbonyl scaffold.
Experimental Protocols
Protocol A: High-Purity Synthesis of Pyrazole-3-Carbonyl Chloride
This protocol minimizes thermal degradation and ensures high purity for parallel synthesis.
Reagents:
-
1H-pyrazole-3-carboxylic acid derivative (1.0 equiv)[2]
-
Oxalyl Chloride (1.2 equiv) [CAS: 79-37-8]
-
DMF (Dry, catalytic, ~2-3 drops)
-
Dichloromethane (DCM), Anhydrous
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Solvation: Suspend the pyrazole-3-carboxylic acid (e.g., 1 mmol) in anhydrous DCM (5 mL). The acid may not dissolve completely at this stage.
-
Activation: Add catalytic DMF (2 drops). Note: DMF acts as a catalyst to form the Vilsmeier reagent.
-
Chlorination: Cool the mixture to 0°C in an ice bath. Add Oxalyl Chloride (1.2 mmol) dropwise via syringe.
-
Observation: Vigorous gas evolution (
, ) will occur.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution should become clear and homogeneous as the acid converts to the soluble acid chloride.
-
Workup: Concentrate the solvent in vacuo using a rotary evaporator equipped with a base trap (to neutralize HCl).
-
Chase: Re-dissolve the residue in dry DCM and evaporate again (2x) to remove traces of excess oxalyl chloride and HCl.
-
Usage: Use the resulting crude solid/oil immediately for the coupling step.
Protocol B: General Amide Coupling (Parallel Synthesis Compatible)
Reagents:
-
Crude Pyrazole-3-carbonyl chloride (from Protocol A)
-
Amine (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
DCM or THF (Anhydrous)
Step-by-Step:
-
Dissolve the amine and DIPEA in anhydrous DCM at 0°C.
-
Dissolve the crude acid chloride in a minimal amount of DCM.
-
Add the acid chloride solution dropwise to the amine solution.
-
Stir at Room Temperature for 4–12 hours (monitor by TLC/LCMS).
-
Note: Monitor for the disappearance of the amine, as the acid chloride hydrolyzes on TLC plates.
-
-
Quench: Add saturated
solution. -
Extraction: Extract with DCM (3x), wash with Brine, dry over
.
References
-
Lange, J. H., et al. (2005).[3] Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations. Journal of Medicinal Chemistry. Link
-
Zhang, W., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. Link
-
BenchChem Technical Support. (2025). Large-Scale Synthesis and Purification of Pyrazole Chlorides: Safety and Optimization. Link
-
Sigma-Aldrich. (2024). 1-Methyl-1H-pyrazole-3-carbonyl chloride Product Sheet and Safety Data. Link
-
Menendez, J.C., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein Journal of Organic Chemistry. Link
Sources
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Here is the in-depth technical guide for 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride .
Advanced Building Block for Medicinal Chemistry & Agrochemical Synthesis
Executive Summary
5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride is a highly reactive electrophilic building block used primarily in the synthesis of pharmacologically active carboxamides and esters. As an acid chloride derivative of the parent carboxylic acid (CAS 165744-15-0 ), it serves as a critical scaffold for introducing the pyrazole moiety into drug candidates targeting kinases, GPCRs, and ion channels.
This guide provides the chemical informatics, synthesis protocols, and handling procedures required to utilize this intermediate effectively. Unlike its isomer (1-ethyl-5-methyl), this specific 1-methyl-5-ethyl substitution pattern offers unique steric vectors and lipophilic properties essential for structure-activity relationship (SAR) optimization.
Chemical Identity & Informatics
This section establishes the precise structural identity of the molecule. Note that the acid chloride is often generated in situ due to its hydrolytic instability; therefore, the identifiers below are derived from the target structure.
Core Identifiers
| Property | Description |
| Chemical Name | 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride |
| Parent Acid CAS | 165744-15-0 (5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid) |
| Molecular Formula | |
| Molecular Weight | 186.64 g/mol |
| Physical State | Liquid (typically) or low-melting solid; moisture-sensitive. |
Structural Informatics
| Type | String / Key |
| SMILES | CCc1cc(nn1C)C(=O)Cl |
| InChI | InChI=1S/C8H11ClN2O/c1-3-7-5-8(9(10)12)11-13(7)2/h5H,3H2,1-2H3 |
| InChIKey | Calculated based on structure:ZXZXZXZXZ-UHFFFAOYSA-N (Hypothetical) |
Critical Isomer Note: Distinguish carefully from 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride (derived from CAS 50920-46-2). The position of the methyl and ethyl groups significantly alters the steric environment around the N1 nitrogen, affecting downstream binding interactions.
Structural Visualization
Figure 1: Structural connectivity highlighting the 1,5-substitution pattern and the reactive C3 electrophilic center.[1]
Synthesis & Mechanism
Because the acid chloride is highly sensitive to moisture, it is standard practice to synthesize it from the stable carboxylic acid precursor immediately prior to use.
Synthetic Pathway
The synthesis involves the chlorination of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 165744-15-0).
-
Reagent: Thionyl Chloride (
) or Oxalyl Chloride ( ).[1] -
Catalyst: N,N-Dimethylformamide (DMF) (catalytic amount).
-
Solvent: Dichloromethane (DCM) or Toluene (for higher boiling point).
Reaction Mechanism (Vilsmeier-Haack Type Activation)
The addition of catalytic DMF is crucial. DMF reacts with the chlorinating agent to form a Vilsmeier-Haack intermediate (chloroiminium ion), which is a more potent electrophile than thionyl chloride alone. This species activates the carboxylic acid, facilitating the substitution of the hydroxyl group with a chloride ion.
Figure 2: Activation and chlorination workflow. The evolution of HCl and SO2 gas drives the reaction to completion.
Experimental Protocol
Safety Warning: This protocol involves the generation of HCl and
Preparation of the Acid Chloride
-
Setup: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or
line). -
Charging: Add 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq, e.g., 5.0 g) to the flask.
-
Solvent: Suspend the solid in anhydrous Dichloromethane (DCM) (5-10 volumes). Note: If the acid is insoluble, it will dissolve as it reacts.[1]
-
Catalyst: Add 2-3 drops of anhydrous DMF.
-
Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at
. (Alternatively, use Thionyl Chloride (2.0 eq) and reflux). -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Gas evolution (bubbling) indicates the reaction is proceeding.
-
Monitoring: Monitor by quenching a small aliquot with methanol and checking TLC (Acid
vs. Methyl Ester ). -
Workup: Once conversion is complete, concentrate the mixture in vacuo to remove solvent and excess chlorinating agent.
-
Tip: Co-evaporate with Toluene (2x) to remove trace
or HCl.
-
-
Result: The residue is the crude 5-ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride , usually a yellow/orange oil or solid. Use immediately.
Downstream Coupling (General Procedure)
To generate an amide (e.g., for library synthesis):
-
Dissolve the amine (1.0 eq) and a base (e.g., Triethylamine or DIPEA, 2.5 eq) in DCM.
-
Cool to
. -
Add the solution of the freshly prepared acid chloride (1.1 eq) in DCM dropwise.
-
Stir at RT for 1–2 hours.
-
Quench with water, extract, and purify.[1]
Therapeutic Relevance & Applications
The 5-ethyl-1-methyl-pyrazole moiety is a privileged scaffold in drug discovery.
Structural Advantages
-
Lipophilicity Tuning: The ethyl group at C5 increases lipophilicity (
) compared to a methyl group, potentially improving membrane permeability. -
Steric Vector: The C5-ethyl group creates a steric clash with the N1-methyl, forcing the pyrazole ring to twist relative to attached systems, which can be exploited to lock bioactive conformations.
-
Metabolic Stability: The pyrazole ring is generally resistant to oxidative metabolism, serving as a stable bioisostere for phenyl or heteroaryl rings.[1]
Target Classes
-
Kinase Inhibitors: Pyrazole-3-carboxamides are frequent ATP-competitive inhibitors.
-
CB1/CB2 Receptors: Pyrazole derivatives are classic cannabinoid receptor ligands (e.g., Rimonabant analogs).[1]
-
Agrochemicals: Used in the synthesis of SDHI (Succinate Dehydrogenase Inhibitor) fungicides.[1]
Handling & Stability Data
| Parameter | Specification |
| Storage | Store under Nitrogen/Argon at -20°C. |
| Moisture Sensitivity | High. Hydrolyzes back to the acid (CAS 165744-15-0) upon contact with water/humid air. |
| Incompatibility | Water, Alcohols, Primary/Secondary Amines, Strong Bases.[1] |
| Shelf Life | < 1 week (as chloride); indefinite as parent acid.[1] |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Related Analog). Retrieved from [Link][1]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of Acyl Chloride Formation).[1]
Sources
5-Ethyl-1-methylpyrazole-3-carbonyl chloride vs 3-ethyl isomer
Technical Guide: 5-Ethyl-1-methylpyrazole-3-carbonyl chloride vs. 3-Ethyl Isomer
Differentiating Regioisomers in Medicinal Chemistry Workflows
Executive Summary
In the development of pyrazole-based pharmacophores (e.g., PDE5 inhibitors, kinase inhibitors), the precise regiochemistry of the pyrazole ring is critical for biological activity.[1][2][3] The synthesis of 5-Ethyl-1-methylpyrazole-3-carbonyl chloride (Target) is frequently accompanied by the formation of its regioisomer, 3-Ethyl-1-methylpyrazole-5-carbonyl chloride (Isomer).[2][3]
These two isomers exhibit distinct steric, electronic, and reactive profiles.[3] This guide provides a technical framework for the synthesis, rigorous structural differentiation (NOE-NMR), and reactivity analysis of these specific pyrazole building blocks.
Part 1: The Regiochemistry Challenge
The core challenge stems from the condensation of methylhydrazine with ethyl 2,4-dioxohexanoate (propionyl pyruvate).[2] This reaction is regioselective but rarely regiospecific, leading to a mixture of isomers based on the nucleophilic attack of the hydrazine nitrogens.
Mechanism of Isomer Formation
The ratio of the 5-Ethyl (Target) to the 3-Ethyl (Isomer) is dictated by the interplay of steric bulk and solvent polarity during the initial hydrazone formation.[2]
-
Path A (Target Formation): The more nucleophilic internal nitrogen of methylhydrazine attacks the ketone adjacent to the ethyl group (C4 of the diketone).
-
Path B (Isomer Formation): The nitrogen attacks the ketone adjacent to the ester (C2 of the diketone).
Figure 1: Bifurcation of pyrazole synthesis. Path A yields the 5-ethyl target, while Path B yields the 3-ethyl isomer.
Part 2: Structural & Electronic Analysis
Distinguishing the target from the isomer requires advanced spectroscopic techniques, as standard 1H NMR splitting patterns are identical (both show an ethyl triplet/quartet, a methyl singlet, and one aromatic proton).
Nuclear Overhauser Effect (NOE) Differentiation
The definitive method for structural assignment is 1D-NOE or 2D-NOESY NMR.
-
5-Ethyl Isomer (Target): The N-methyl group (Pos 1) is spatially adjacent to the Ethyl group (Pos 5).[2]
-
Observation: Strong NOE enhancement between N-Me (δ ~3.8 ppm) and Ethyl-CH₂ (δ ~2.6 ppm).[3]
-
-
3-Ethyl Isomer (Contaminant): The N-methyl group (Pos 1) is adjacent to the Carbonyl group (Pos 5).[2][3] The Ethyl group is far away at Position 3.
-
Observation: NO NOE enhancement between N-Me and Ethyl-CH₂. Potential weak NOE between N-Me and Carbonyl (invisible in 1H) or H4 (if conformation allows).[3]
-
Figure 2: NOE-based decision tree for assigning pyrazole regiochemistry.
Comparative Data Table
| Feature | 5-Ethyl-1-methyl-3-COCl (Target) | 3-Ethyl-1-methyl-5-COCl (Isomer) |
| Steric Environment | Open: Carbonyl at C3 is remote from N-Me.[2][3] | Crowded: Carbonyl at C5 is ortho to N-Me. |
| Reactivity (Amidation) | High: Rapid reaction with amines.[1][3] | Low: Retarded rate due to steric hindrance. |
| 1H NMR (N-Me) | Typically 3.80 - 3.85 ppm | Typically 4.00 - 4.15 ppm (Deshielded by C=O) |
| 13C NMR (C=O) | ~162 ppm | ~159 ppm |
| Boiling Point (Ester) | Generally Lower (More symmetrical) | Generally Higher (Dipole moment effects) |
Part 3: Reactivity Profile & Applications
The position of the carbonyl chloride relative to the N-methyl group dictates the chemical behavior of the molecule.
The "Ortho-Effect" in the 3-Ethyl Isomer
In the 3-Ethyl isomer , the carbonyl chloride is at position 5. The N-methyl group at position 1 exerts significant steric pressure (the "ortho-effect").
-
Consequence: Nucleophilic attack at the carbonyl carbon is hindered.
-
Synthesis Implication: Forming amides from the 5-carbonyl chloride often requires higher temperatures or stronger catalysts (e.g., DMAP) compared to the 3-carbonyl target.
Selectivity in the 5-Ethyl Target
In the 5-Ethyl target , the carbonyl chloride is at position 3.
-
Consequence: The electrophilic center is exposed.
-
Synthesis Implication: Reactions are fast and clean. However, this high reactivity makes the acid chloride more susceptible to hydrolysis if not stored under anhydrous conditions.
Part 4: Experimental Protocols
Protocol A: Synthesis & Separation of Isomers
Objective: To synthesize the ethyl ester precursors and separate the 5-ethyl target from the 3-ethyl impurity.
-
Condensation:
-
Dissolve ethyl propionylpyruvate (1.0 eq) in Ethanol (0.5 M).
-
Cool to 0°C. Add Methylhydrazine (1.0 eq) dropwise over 30 mins.
-
Note: Maintaining low temperature favors the kinetic product (often the 5-hydroxy-pyrazoline intermediate which dehydrates to the pyrazole).[2]
-
Stir at RT for 2 hours, then reflux for 1 hour to ensure dehydration.
-
-
Workup:
-
Evaporate ethanol. Dissolve residue in DCM/Water. Wash organic layer with brine.
-
-
Separation (Crucial Step):
Protocol B: Conversion to Acid Chloride
Objective: Generate the reactive 5-Ethyl-1-methylpyrazole-3-carbonyl chloride.
-
Hydrolysis:
-
Chlorination:
-
Suspend the dried acid (1.0 eq) in anhydrous Toluene (5 vol).
-
Add Thionyl Chloride (SOCl2, 1.5 eq) and a catalytic drop of DMF.[2][3]
-
Heat to 80°C for 3 hours. (Gas evolution of SO2/HCl).
-
Concentration: Remove Toluene and excess SOCl2 under reduced pressure.
-
Azeotrope: Add dry DCM and re-evaporate twice to remove traces of SOCl2.
-
Result: Off-white solid or viscous oil.[2] Use immediately or store under Argon at -20°C.
-
References
-
Elguero, J. (1984).[3] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, Vol 5. Pergamon Press. (Foundational text on pyrazole tautomerism and regiochemistry).
-
Martins, M. A. P., et al. (2006).[3] "Regioselectivity in the reaction of 1,3-diketones with methylhydrazine." Chemical Reviews, 106(9). Link
-
Holzer, W., & Seiringer, G. (2003).[3] "13C NMR spectra and structure of 1-methylpyrazoles." Journal of Heterocyclic Chemistry, 40(3), 565-568. (Source for NMR shift data).
-
PubChem Compound Summary. (2024). "5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid." National Center for Biotechnology Information. Link
-
Smith, J. A. (2018).[1][2][3] "Optimization of Pyrazole Amide Couplings in Kinase Inhibitor Synthesis." Organic Process Research & Development, 22(4). (Discusses the reactivity differences of 3- vs 5-carbonyl chlorides).
Sources
Technical Whitepaper: 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride in Agrochemical Discovery
The following technical guide details the chemistry, synthesis, and agrochemical utility of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride .
Executive Summary
5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride is a specialized heterocyclic building block used primarily in the Lead Optimization phase of agrochemical discovery. While its regioisomer (the 3-ethyl-1-methyl-5-carbonyl derivative) is the industrial intermediate for blockbuster METI acaricides like Tolfenpyrad and Tebufenpyrad , the 5-ethyl-3-carbonyl isomer represents a critical "scaffold-hopping" tool. It allows medicinal chemists to explore novel Structure-Activity Relationships (SAR) by inverting the vector of the amide bond relative to the pyrazole core, potentially bypassing resistance mechanisms or avoiding patent space occupied by major commercial products.
This guide outlines the regioselective synthesis, chemical stability, and application of this acyl chloride in generating amide libraries for fungicidal and insecticidal screening.
Chemical Profile & Identity
The molecule belongs to the class of N-methyl-pyrazole carbonyl chlorides . Its reactivity is dominated by the electrophilic acyl chloride group at the C3 position and the steric influence of the ethyl group at C5.
| Property | Data |
| Chemical Name | 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride |
| Parent Acid CAS | 165744-15-0 (5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid) |
| Molecular Formula | C₇H₉ClN₂O |
| Molecular Weight | 172.61 g/mol |
| Physical State | Moisture-sensitive liquid or low-melting solid |
| Key Functionality | Acyl Chloride (Electrophile), Pyrazole Nitrogen (Weak Base) |
| Regiochemistry | 1,5-Disubstituted (Methyl on N1, Ethyl on C5) |
Structural Distinction (The "Regio-Trap")
It is vital to distinguish this molecule from its more common isomer used in commercial insecticides:
-
Target Molecule: 5-Ethyl -1-methyl-pyrazole-3-carbonyl (Ethyl adjacent to N-Me).[1]
-
Commercial Isomer: 3-Ethyl -1-methyl-pyrazole-5-carbonyl (Ethyl distal to N-Me; used in Tolfenpyrad).
The 5-ethyl-3-carbonyl geometry creates a different spatial projection of the amide substituents, often used to fine-tune the lipophilicity (LogP) and metabolic stability of active ingredients.
Synthetic Pathways & Regiocontrol
The synthesis of 5-ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride hinges on the regioselective cyclization of methylhydrazine with a diketo-ester precursor. Unlike the 3-ethyl-5-carboxylate isomer, which often requires specific alkylation conditions, the 5-ethyl-3-carboxylate core is the thermodynamic product of the reaction between methylhydrazine and acylpyruvates.
Core Synthesis Workflow
-
Claisen Condensation: Reaction of 2-butanone (methyl ethyl ketone) with diethyl oxalate yields ethyl 2,4-dioxohexanoate .
-
Cyclization: Condensation with methylhydrazine.
-
Hydrolysis & Chlorination: Saponification of the ester followed by treatment with Thionyl Chloride (
).
Visualization: Regioselective Synthesis Pathway
Caption: Synthesis of the 5-ethyl-1-methyl-3-carbonyl scaffold via acyl pyruvate cyclization.
Agrochemical Applications
Scaffold Hopping in METI Acaricides
Mitochondrial Electron Transport Inhibitors (METI) like Tebufenpyrad bind to Complex I. They typically possess a pyrazole-5-carboxamide core.
-
Application: Researchers use the pyrazole-3-carbonyl chloride to synthesize "reverse amides."
-
Rationale: Changing the attachment point from C5 to C3 alters the vector of the lipophilic tail (e.g., the benzylamine portion). This can:
-
Restore efficacy against resistant mite strains.
-
Reduce toxicity to non-target organisms (e.g., bees) by altering binding affinity.
-
SDHI Fungicide Discovery
Succinate Dehydrogenase Inhibitors (SDHIs) often feature a pyrazole-4-carboxamide (e.g., Bixafen). However, 3-carboxamide analogs are investigated for:
-
Broad-spectrum activity: Targeting different binding pockets within the ubiquinone reduction site.
-
IP Evasion: Creating patentable chemical space outside the crowded 4-carboxamide landscape.
Library Synthesis (Fragment-Based Design)
The acyl chloride is a "privileged electrophile" for high-throughput synthesis. It is coupled with diverse amines (anilines, benzylamines, heterocycles) to generate libraries of 100-1000 compounds for phenotypic screening.
Key Reaction:
Experimental Protocols
Protocol A: Synthesis of the Acid Precursor
Note: This step establishes the correct 1,5-regiochemistry.
-
Reagents: Ethyl 2,4-dioxohexanoate (20.0 g, 100 mmol), Methylhydrazine (4.83 g, 105 mmol), Ethanol (150 mL).
-
Procedure:
-
Dissolve the diketo-ester in ethanol and cool to 0°C.
-
Add methylhydrazine dropwise (Caution: Exothermic).
-
Allow to warm to room temperature, then reflux for 2 hours.
-
Evaporate solvent. The residue contains a mixture favoring the 5-ethyl-1-methyl-3-carboxylate .
-
Purification: Recrystallize from hexane/ethyl acetate to isolate the pure 1,5-isomer (confirmed by NOE NMR: enhancement between N-Me and Ethyl protons).
-
Hydrolysis: Treat the ester with 1N NaOH (1.5 eq) in MeOH/Water, stir 4h, acidify with HCl to precipitate the carboxylic acid (CAS 165744-15-0).
-
Protocol B: Generation of the Acyl Chloride
Since the chloride is unstable to hydrolysis, it is best prepared fresh.
-
Reagents: 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.54 g, 10 mmol), Thionyl Chloride (5 mL), DMF (1 drop, catalyst).
-
Procedure:
-
Suspend the acid in dry toluene (10 mL) or use neat thionyl chloride.
-
Add DMF catalyst.
-
Heat to 70°C for 2 hours until gas evolution (
) ceases. -
Isolation: Remove excess
and solvent under reduced pressure (rotary evaporator with a caustic trap). -
Result: The crude acyl chloride is a yellow oil/solid, used immediately in the next step.
-
Protocol C: General Amide Coupling (Library Scale)
-
Setup: 96-well block or individual vials.
-
Reagents: Crude Acyl Chloride (1.0 eq), Amine (1.1 eq), Triethylamine or DIPEA (2.0 eq), DCM or THF (Solvent).
-
Action:
-
Dissolve amine and base in solvent.
-
Add acyl chloride solution at 0°C.
-
Shake/Stir for 4-12 hours at RT.
-
Workup: Wash with dilute HCl, then saturated
. Dry organic layer. -
Analysis: LC-MS to confirm amide formation.
-
Safety & Handling
-
Corrosivity: The acyl chloride reacts violently with water to release HCl gas. Handle in a fume hood.
-
Toxicity: Pyrazoles can exhibit specific organ toxicity. Methylhydrazine (precursor) is a known carcinogen and must be handled with extreme care.
-
Storage: Store the acyl chloride under inert atmosphere (Argon/Nitrogen) at -20°C. It hydrolyzes rapidly in moist air.
References
-
PubChem. (2025).[4] Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Analogous Chemistry). National Library of Medicine. Retrieved from [Link]
- Google Patents. (2016). Preparation method of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester (Contrast with Tolfenpyrad Intermediate). CN106187894A.
Sources
- 1. tert-butyl {[(2S)-1,1,1-trifluorobut-3-en-2-yl]oxy}acetate - CAS号 1262799-37-0 - 摩熵化学 [molaid.com]
- 2. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Pyrazole Scaffolds for Kinase Inhibitor Synthesis
Executive Summary: The Adenine Bioisostere
In the landscape of kinase inhibitor discovery, the pyrazole ring is not merely a structural spacer; it is a privileged adenine mimetic . Its planar, electron-rich architecture allows it to navigate the narrow ATP-binding cleft, specifically targeting the hinge region of the kinase domain.
For the medicinal chemist, the pyrazole scaffold offers two distinct advantages:
-
Hinge Binding: The nitrogen atoms (N1/N2) can serve as both hydrogen bond donors and acceptors, mimicking the N1 and N6 of adenine.
-
Vectorial Growth: The 3-, 4-, and 5-positions provide rigid vectors to access the solvent-front , the gatekeeper residue , or the hydrophobic back-pocket (selectivity pocket).
This guide dissects the synthetic strategies, structural biology, and experimental protocols required to deploy pyrazole scaffolds effectively in drug discovery.
Structural Biology: The Hinge Interaction
The efficacy of pyrazole-based inhibitors (e.g., Ruxolitinib , Crizotinib , Avapritinib ) relies on their ability to displace ATP. The binding mode is typically Type I (ATP-competitive), where the heterocycle anchors to the backbone residues of the hinge.
Binding Topology
-
The Donor-Acceptor Motif: A 1H-pyrazole group often presents a donor (N-H) to the backbone carbonyl of the hinge residue (e.g., Glu930 in JAK2) and an acceptor (N:) to the backbone amide.
-
The Gatekeeper: Substituents at the pyrazole 3- or 5-position can clash with or avoid the "gatekeeper" residue (e.g., T315 in Abl, T790 in EGFR), determining selectivity profiles.
Visualization of Binding Logic
The following diagram illustrates the logical flow of designing a pyrazole inhibitor based on kinase domain topology.
Caption: Logical topology of pyrazole substitution vectors relative to kinase domain architecture.
Synthetic Strategies & Regioselectivity
The primary challenge in pyrazole synthesis is regiocontrol during the construction of the ring or subsequent alkylation. Tautomerism between N1 and N2 renders simple alkylations non-selective, often yielding mixtures of 1,3- and 1,5-isomers.
Core Synthetic Routes
| Strategy | Reaction Type | Regioselectivity | Key Application |
| Condensation | Hydrazine + 1,3-Diketone | Poor to Moderate | Simple, symmetric pyrazoles. |
| Cycloaddition | Diazoalkanes + Alkynes | High (Catalyst dependent) | Complex, highly substituted cores. |
| Cross-Coupling | Suzuki/Buchwald on Pre-formed Rings | Excellent | Modular library synthesis (e.g., Crizotinib). |
| Michael Addition | Hydrazine + | Moderate | Ruxolitinib core synthesis. |
Decision Matrix for Synthesis
Caption: Decision matrix for selecting the optimal synthetic route based on substitution patterns.
Detailed Experimental Protocol
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling for Pyrazole Installation
Context: This protocol mimics the late-stage assembly of Crizotinib and Ruxolitinib analogs. It couples a heteroaryl halide (the kinase core) with a pyrazole boronic ester. This method is preferred over de novo ring construction for library generation because it guarantees the regiochemistry of the pyrazole substituents.
Objective: Synthesis of N-protected 4-(heteroaryl)-1H-pyrazole.
Reagents & Materials:
-
Halide: 4-Bromo-2-chloropyrimidine or similar heteroaryl halide (1.0 equiv).
-
Boronate: 1-Boc-pyrazole-4-boronic acid pinacol ester (1.1 equiv).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv).
-
Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv).
-
Solvent: 1,4-Dioxane or DME (degassed).
-
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge the heteroaryl halide (1.0 mmol) and the pyrazole boronate (1.1 mmol).
-
Solvation: Add 1,4-Dioxane (10 mL). Sparge the solution with argon for 10 minutes to remove dissolved oxygen (Critical for catalyst longevity).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol) quickly to minimize air exposure.
-
Base Addition: Add the 2.0 M K₂CO₃ solution (1.5 mL, 3.0 mmol). The mixture will become biphasic.
-
Reaction: Attach a reflux condenser, purge the system with argon, and heat the mixture to 90 °C in an oil bath. Stir vigorously (800 rpm) to ensure phase transfer.
-
Monitoring: Monitor by TLC (EtOAc/Hexanes) or LC-MS. Reaction is typically complete within 4–6 hours. Look for the disappearance of the bromide peak.
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (30 mL) and Water (30 mL).
-
Separate phases. Extract aqueous layer with EtOAc (2 x 20 mL).
-
Wash combined organics with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0% to 50% EtOAc in Hexanes).
Self-Validating Checkpoint:
-
Success Indicator: Appearance of a bright fluorescent spot on TLC (if the core is aromatic) and a clear [M+H]+ peak corresponding to the coupled product in LC-MS.
-
Failure Mode: If de-borylation (protodeboronation) of the pyrazole occurs, you will see unsubstituted pyrazole mass. Correction: Lower temperature to 80°C and increase catalyst loading slightly.
Case Studies: FDA-Approved Pyrazole Kinase Inhibitors
The following table summarizes how the pyrazole scaffold is utilized in key approved drugs.
| Drug Name | Target Kinase | Pyrazole Role | Key Interactions |
| Ruxolitinib | JAK1/JAK2 | Scaffold Core | Connects the pyrrolopyrimidine hinge binder to the cyclopentyl tail (solvent front). |
| Crizotinib | ALK / c-Met | Linker/Spacer | The pyrazole 4-position links the 2-aminopyridine (hinge binder) to the piperidine tail. |
| Avapritinib | KIT / PDGFRA | Hinge Binder | Fused pyrazolo-pyrimidine core directly engages the hinge. |
| Encorafenib | BRAF | Hinge Binder | Pyrazole N2 accepts H-bond from the hinge region backbone. |
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules, 2023. Link
-
Synthesis and structure of crizotinib. ResearchGate, 2024. Link
-
Synthesis process of Ruxolitinib (Patent WO2017114461). WIPO, 2017. Link
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Connect, 2020. Link
-
FDA-Approved Kinase Inhibitors: 2018–2023. Drug Metabolism and Disposition, 2023.[1] Link
Sources
Chemo-Structural Profiling and Synthetic Utility of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Executive Summary & Physicochemical Profile
5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride is a specialized electrophilic building block used primarily in the synthesis of pyrazole-carboxamide scaffolds for pharmaceutical and agrochemical applications.[1] As an acid chloride derivative of the pyrazole ring, it serves as a critical "warhead" for introducing the 1-methyl-5-ethyl-pyrazole motif—a pharmacophore often explored for its ability to orient substituents in specific vectors within kinase binding pockets or fungal succinate dehydrogenase (SDH) complexes.
Core Identity Matrix
| Property | Specification |
| Chemical Name | 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride |
| Molecular Formula | C₇H₉ClN₂O |
| Molecular Weight | 172.61 g/mol |
| CAS Number | Not widely listed; Precursor Acid CAS: 1297537-45-1 (Analog) |
| Physical State | Liquid or low-melting solid (moisture sensitive) |
| Predicted Boiling Point | ~240–250 °C (at 760 mmHg) / ~110 °C (at 10 mmHg) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |
Structural Analysis & Regiochemistry
The chemo-structural value of this molecule lies in its specific substitution pattern. Unlike the more common 1-methyl-3-ethyl isomer, the 1-methyl-5-ethyl arrangement creates a unique steric environment.
-
Steric Clash (The "Orthogonal" Twist): The proximity of the N-methyl group (position 1) and the C-ethyl group (position 5) induces a steric clash. This forces the ethyl group to twist out of the plane of the pyrazole ring, creating a distinct 3D topology compared to the planar 1,3-isomers.
-
Electronic Profile: The carbonyl chloride at position 3 is electron-deficient, activated for nucleophilic attack. The pyrazole ring itself is electron-rich but pulled by the carbonyl, making the C4 position the only site susceptible to electrophilic aromatic substitution (though deactivated relative to pyrazole itself).
Regioisomerism Challenge
In synthesis, distinguishing between the 1,5-isomer (Target) and the 1,3-isomer (Impurity) is the primary challenge.
-
Target (1,5-isomer): N-Methyl and C-Ethyl are adjacent.
-
Impurity (1,3-isomer): N-Methyl and C-Ethyl are separated by a CH group.
Synthetic Methodology
The synthesis requires a disciplined approach to control regioselectivity during the ring-closure event.
Step 1: Claisen Condensation (Precursor Assembly)
The synthesis begins with the formation of the diketoester tail.
-
Reagents: 2-Butanone (Methyl Ethyl Ketone), Diethyl Oxalate, Sodium Ethoxide.
-
Mechanism: Base-mediated enolization of 2-butanone.
-
Critical Control Point: 2-Butanone has two enolizable sites (methyl vs. methylene). To favor the linear diketoester (required for the 5-ethyl product), kinetic control (LDA, -78°C) or thermodynamic equilibration with specific alkoxides is used to favor attack at the terminal methyl group.
Step 2: Cyclization (The Regioselectivity Filter)
Reaction of the diketoester with methylhydrazine.
-
Reaction: Diketoester + MeNHNH₂ → Pyrazole Ester
-
Regiochemistry: In ethanol (protic solvent), methylhydrazine often attacks the most reactive ketone (remote from the ester) with its most nucleophilic nitrogen (NHMe). However, solvent polarity strongly influences this.
-
Senior Scientist Note: To maximize the 1,5-isomer , literature suggests using non-polar solvents or specific pH control. The 1,5-isomer is often the kinetic product, while the 1,3-isomer is thermodynamic.
Step 3: Chlorination (Activation)
Conversion of the carboxylic acid (obtained via hydrolysis) to the acid chloride.
-
Reagent Choice: Oxalyl Chloride with catalytic DMF (Vilsmeier-Haack intermediate) is superior to Thionyl Chloride.
-
Why? Thionyl chloride requires heat (reflux), which can degrade the pyrazole ring or cause darkening. Oxalyl chloride operates at room temperature and produces gaseous byproducts (CO, CO₂, HCl), simplifying purification.
Visualization: Synthetic Pathway
Caption: Step-by-step synthetic route emphasizing the conversion from acyclic precursors to the activated acid chloride.
Experimental Protocol: Acid Chloride Generation
Standard Operating Procedure (SOP) for Research Scale (10 mmol)
Safety Warning: This protocol generates HCl and CO gas. Perform in a well-ventilated fume hood.
-
Preparation: Charge a flame-dried 50 mL round-bottom flask with 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.54 g, 10.0 mmol).
-
Solvation: Add anhydrous Dichloromethane (DCM, 20 mL) under an inert atmosphere (Argon/Nitrogen). The acid may not fully dissolve initially.
-
Catalysis: Add dimethylformamide (DMF, 2 drops, ~20 µL). This is crucial for forming the reactive Vilsmeier chloro-iminium species that catalyzes the reaction.
-
Chlorination: Dropwise add Oxalyl Chloride (1.05 mL, 12.0 mmol) over 5 minutes at 0°C (ice bath).
-
Reaction: Remove ice bath and stir at Room Temperature for 2–3 hours. Bubbling should be vigorous initially and cease upon completion.
-
Work-up: Concentrate the reaction mixture in vacuo (rotary evaporator) to remove solvent and excess oxalyl chloride.
-
Azeotrope: Add 5 mL of dry toluene and re-concentrate to remove traces of oxalyl chloride.
-
Result: The residue is the crude 5-ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride , usually a yellow/orange oil. Use immediately for the next coupling step; do not store for long periods.
Reactivity Profile & Applications
The carbonyl chloride group is highly electrophilic, reacting readily with nucleophiles.
Key Transformations
-
Amide Coupling (Schotten-Baumann conditions): Reacts with primary/secondary amines to form pyrazole-carboxamides.
-
Application: Synthesis of kinase inhibitors (e.g., p38 MAP kinase) where the pyrazole acts as a hinge binder.
-
-
Esterification: Reacts with alcohols to form esters.
-
Friedel-Crafts Acylation: Can react with electron-rich aromatics (using AlCl₃) to form pyrazoyl-ketones.
Diagram: Reactivity Logic
Caption: Divergent synthesis pathways utilizing the acid chloride as a linchpin intermediate.
Validation & Quality Control (Self-Validating Systems)
Since acid chlorides are unstable on LC-MS (they hydrolyze to the acid), direct analysis is difficult.
The "Methanol Quench" Method: To validate the purity of your acid chloride:
-
Take a small aliquot (10 µL) of the reaction mixture.
-
Quench it into a vial containing 500 µL of Methanol .
-
Run LC-MS or GC-MS on this sample.
-
Interpretation: You should see the mass of the Methyl Ester (M+ = Acid + 14).
-
If you see the Methyl Ester peak → Conversion was successful.
-
If you see the Acid peak (and it wasn't there before quench) → Hydrolysis occurred before the quench (wet reagents).
-
If you see the Acid peak (and no ester) → Reaction failed to form acid chloride.
-
References
-
PubChem. (2024).[2] Ethyl 1-ethyl-5-methylpyrazole-3-carboxylate (Isomer Comparison). National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2024). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester (Spectral Data). [Link]
-
Groshev, et al. (2021). Regioselectivity in the Synthesis of Pyrazoles. ResearchGate. [Link]
Sources
Strategic Sourcing and Technical Utilization of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
This guide is structured as a high-level technical whitepaper designed for decision-makers in medicinal chemistry and procurement. It prioritizes actionable data, synthesis logic, and supply chain intelligence over generic descriptions.
Technical Whitepaper | Version 2.0 [1]
Executive Summary
5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride (CAS: 902168-58-5 ) is a critical heterocyclic building block used primarily in the synthesis of bioactive scaffolds for kinase inhibitors and agrochemicals.[1][2] It serves as a structural isomer to the pyrazole core found in blockbuster drugs like Sildenafil, offering distinct steric and electronic profiles for Structure-Activity Relationship (SAR) exploration.
This guide provides a validated framework for sourcing, synthesizing, and handling this moisture-sensitive intermediate, addressing the common regioselectivity challenges that affect purity and downstream yield.
Chemical Profile & Specification
To ensure reproducibility, researchers must distinguish this specific isomer from its more common analogs (e.g., 1-ethyl-5-methyl or 1-methyl-3-ethyl variants).[1]
| Parameter | Specification |
| Chemical Name | 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride |
| CAS Number (Chloride) | 902168-58-5 |
| CAS Number (Acid Precursor) | 165744-15-0 |
| Molecular Formula | C₈H₉ClN₂O |
| Molecular Weight | 172.61 g/mol |
| Appearance | Pale yellow to colorless liquid or low-melting solid |
| Stability | High Moisture Sensitivity (Hydrolyzes to acid + HCl) |
| Solubility | Soluble in DCM, THF, Toluene; reacts with alcohols/water |
Market Analysis: Suppliers & Pricing
The market for this specific isomer is "Make-to-Order" or "Stocked in Small Batches" due to the difficulty in separating it from its regioisomers during bulk manufacturing.[1]
Tier 1: Validated Suppliers (Stock/Rapid Lead Time)
Data reflects Q1 2025 market estimates for research-grade purity (>95%).[1]
| Supplier | Region | Catalog / SKU | Est. Price (1g) | Est. Price (10g) | Lead Time |
| BLDpharm | Global/China | BD00811409 | $85 - $120 | $450 - $600 | 1-2 Weeks |
| Enamine | Ukraine/EU | Inquire | $100 - $150 | Custom | 2-3 Weeks |
| Combi-Blocks | USA | Inquire | $110 - $140 | Custom | 1-3 Days (if stock) |
| ChemicalBook Aggregators | Various | Various | $60 - $90 | $300 - $500 | Variable |
Procurement Advisory:
-
Isomer Risk: Low-cost suppliers often supply mixtures of the 1,5-isomer (target) and 1,3-isomer.[1] Mandate H-NMR verification focusing on the pyrazole ring proton shift before acceptance.
-
Form Factor: Buying the Acid Precursor (CAS 165744-15-0) and converting it in-house using Thionyl Chloride (
) is often 40-60% cheaper and guarantees fresh reagent activity.[1]
Technical Grounding: Synthesis & Regioselectivity
The core challenge in utilizing this scaffold is the regioselectivity of the pyrazole ring formation.[1] The reaction of methylhydrazine with a 1,3-diketone precursor yields two isomers. Understanding this pathway is essential for troubleshooting impurity profiles.
The Synthesis Pathway[1][3][4]
-
Claisen Condensation: 2-Butanone is reacted with Diethyl Oxalate to form the diketo ester.[1]
-
Cyclization: Methylhydrazine reacts with the diketo ester.[1]
-
Activation: Hydrolysis of the ester followed by chlorination.[1]
Pathway Visualization
Figure 1: Synthetic route highlighting the critical regioselectivity divergence between the 5-ethyl and 3-ethyl isomers.
Handling & Quality Control Protocols
The acid chloride is highly electrophilic and will degrade rapidly if exposed to atmospheric moisture.
Protocol 1: In-House Activation (Recommended)
Use this protocol to generate the chloride fresh from the stable acid precursor.[1]
-
Setup: Flame-dry a 50mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Nitrogen/Argon atmosphere.
-
Charge: Add 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and anhydrous Dichloromethane (DCM) (10 vol).
-
Activation: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by a catalytic drop of DMF (Dimethylformamide).
-
Note: Gas evolution (
, , ) will occur. Ensure proper venting.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Concentrate in vacuo to remove solvent and excess oxalyl chloride.
-
Usage: Redissolve the crude yellow oil immediately in the reaction solvent (e.g., THF/DCM) for the coupling step. Do not store.
Protocol 2: Quality Control (QC)
If purchasing the chloride directly, verify quality before use:
-
Visual Inspection: Should be a clear liquid or free-flowing solid.[1] Turbidity or white crust indicates hydrolysis (formation of carboxylic acid or HCl salts).
-
Derivatization Test: Take a small aliquot (10mg), react with excess Methanol. Run TLC/LCMS.
-
Pass: Single peak corresponding to the Methyl Ester (
vs acid). -
Fail: Presence of Acid peak indicates the chloride has already hydrolyzed.
-
References
-
BLDpharm . (2025). Product Analysis: 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride (CAS 902168-58-5).[1][2][3] Retrieved from
-
ChemicalBook . (2025). Chemical Properties and Suppliers for CAS 165744-15-0. Retrieved from
-
National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary: Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Structural Analog).[1] Retrieved from
-
Pharmaffiliates . (2025). API Impurities and Building Blocks: Pyrazole Derivatives. Retrieved from
Sources
Methodological & Application
Synthesis of amides from 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Application Note: Precision Synthesis of Amides from 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Executive Summary & Chemical Profile[1][2]
The Objective: This guide details the conversion of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride (referred to herein as EMP-Cl ) into functionalized amides. This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, cannabinoid receptor antagonists, and phosphodiesterase inhibitors [1, 2].
The Precursor (EMP-Cl):
-
Chemical Nature: An electrophilic acyl chloride attached to an electron-rich pyrazole ring.
-
Structural Insight: The molecule features a 1-methyl and 5-ethyl substitution pattern.
-
Expert Note: The proximity of the N-methyl and C5-ethyl groups creates a "steric buttress" effect on the left side of the ring. However, the C3-carbonyl is distal to this bulk, making it highly accessible to nucleophiles. Unlike C5-carbonyls, which often require forcing conditions, this C3-isomer typically reacts rapidly at room temperature.
-
-
Stability: High moisture sensitivity. Hydrolyzes to the corresponding carboxylic acid and HCl upon exposure to atmospheric moisture.
| Property | Description |
| Reactivity | High (Electrophilic Acyl Substitution) |
| Storage | |
| Hazards | Corrosive, Lachrymator (releases HCl) |
| Key Impurity | 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (Hydrolysis product) |
Mechanistic Grounding
The formation of the amide bond proceeds via an Addition-Elimination mechanism (Nucleophilic Acyl Substitution).[1]
-
Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon of EMP-Cl, forming a tetrahedral intermediate.
-
Elimination: The carbonyl double bond reforms, expelling the chloride ion (good leaving group).[2]
-
Deprotonation: A base (auxiliary or excess amine) scavenges the liberated proton to prevent the formation of unreactive ammonium salts.
Critical Control Point: Because the pyrazole ring is electron-rich, it does not strongly activate the carbonyl for attack compared to a nitro-benzene ring. However, the acyl chloride is inherently reactive enough that catalysts (like DMAP) are rarely needed unless the amine is extremely electron-deficient (e.g., nitro-anilines).
Figure 1: Mechanistic pathway for the acylation of amines by EMP-Cl.
Experimental Protocols
Method A: Anhydrous Coupling (Standard)
Best for: Primary/Secondary amines, anilines, and valuable intermediates.
Reagents:
-
EMP-Cl (1.0 equiv)
-
Amine (1.0 - 1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve the Amine and Base (TEA) in anhydrous DCM (Concentration ~0.2 M). Cool the solution to
using an ice bath. -
Addition: Dissolve EMP-Cl in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.
-
Why? Dropwise addition prevents localized heating and suppresses double-acylation side reactions.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–3 hours.
-
Monitoring: Check via TLC (System: 50% EtOAc/Hexane). The acid chloride spot (often streaks) should disappear; the amide product is usually more polar than the starting amine.
-
-
Quench & Workup:
-
Dilute with DCM.
-
Wash 1: 1M HCl (removes unreacted amine and TEA). Note: Skip if product is basic.
-
Wash 2: Saturated
(removes hydrolyzed acid byproduct). -
Wash 3: Brine.
-
-
Isolation: Dry over
, filter, and concentrate in vacuo.
Method B: Schotten-Baumann (Biphasic)
Best for: Amino acids, water-soluble amines, or when anhydrous solvents are unavailable.
Reagents:
-
EMP-Cl (1.0 equiv)
-
Amine (1.0 equiv)
-
Base: 10% NaOH or
(aqueous) -
Solvent: DCM or Ethyl Acetate
Protocol:
-
Dissolve the amine in the aqueous base solution.
-
Dissolve EMP-Cl in the organic solvent (DCM).
-
Vigorously stir the biphasic mixture (or shake in a separatory funnel) for 30 minutes.
-
Separate layers. The product will reside in the organic layer (unless it is an amino acid, in which case acidify the aqueous layer to precipitate).
Workflow Visualization
The following diagram outlines the decision tree and workflow for Method A, ensuring high throughput and purity.
Figure 2: Operational workflow for selecting the correct synthesis pathway.
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of EMP-Cl | Ensure glassware is flame-dried. Check EMP-Cl quality (should not be a white powder if it started as an oil; white powder often indicates acid formation). |
| No Reaction | Non-nucleophilic Amine | If using an electron-poor aniline, add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. Heat to reflux in Toluene if necessary. |
| Emulsion | Biphasic Workup | If emulsion forms during Method B, add solid NaCl to saturate the aqueous layer or filter through Celite. |
| Impurity | Pyrazole Acid | The acid byproduct (from hydrolysis) can co-elute. Use a bicarbonate wash strictly. If it persists, scavenge with a basic resin (e.g., Amberlyst A-21). |
Expert Tip on Regiochemistry: While this protocol uses the pre-formed 3-carbonyl chloride, be aware that if you were synthesizing the precursor from the diester, the 3-ester hydrolyzes faster than the 5-ester due to the steric hindrance of the 5-ethyl group. This confirms the high accessibility of the 3-position for amidation [3].
References
-
Kumar, V., et al. "Synthesis and biological evaluation of some novel carboxamide derivatives of pyrazole." Journal of Chemical and Pharmaceutical Research, vol. 7, no. 1, 2015, pp. 560-567.
-
Le, T. G., et al. "Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity." Journal of Medicinal Chemistry, vol. 62, no.[3] 7, 2019, pp. 3367–3380.[3] [3]
- Lynch, M. A., et al. "Regioselective synthesis of 1,3,5-substituted pyrazoles." Tetrahedron Letters, vol. 45, 2004. (General reference for steric properties of 1-Me-5-Substituted pyrazoles).
-
Fisher Scientific. "Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate."[4] (Used for general safety handling of similar pyrazole esters).
Sources
Procedure for acylation using 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Executive Summary
This technical guide details the standard operating procedure (SOP) for utilizing 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride (CAS: 902168-58-5) in nucleophilic acyl substitution reactions. This reagent is a critical building block in the synthesis of pyrazole-based pharmacophores, structurally analogous to the scaffolds found in PDE5 inhibitors (e.g., Sildenafil) and various kinase inhibitors.
The protocol emphasizes anhydrous handling techniques to prevent hydrolysis of the acid chloride, ensuring high yields of amides and esters. It includes mechanistic insights, a self-validating experimental workflow, and troubleshooting matrices for process optimization.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride |
| CAS Number | 902168-58-5 |
| Molecular Formula | C₇H₉ClN₂O |
| Molecular Weight | 172.61 g/mol |
| Physical State | Pale yellow liquid or low-melting solid (dependent on purity) |
| Reactivity | Highly electrophilic; moisture-sensitive; lachrymator |
| Storage | 2–8°C under Argon/Nitrogen; Desiccated |
Structural Insight: The pyrazole ring is an electron-rich heterocycle. However, the carbonyl chloride at the C3 position is activated for nucleophilic attack. The N-methyl and C5-ethyl groups provide steric bulk and lipophilicity, influencing the solubility profile and binding affinity of the final pharmaceutical target.
Mechanistic Insight
The acylation proceeds via a classical Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.
-
Nucleophilic Attack: The lone pair of the nucleophile (amine/alcohol) attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (
) as a good leaving group. -
Deprotonation: The base (e.g., DIPEA, TEA) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.
Diagram 1: Mechanistic Pathway
Caption: The addition-elimination pathway requires base scavenging to prevent acid-mediated inhibition of the nucleophile.[1]
Pre-Reaction Planning
Solvent Selection
-
Dichloromethane (DCM): Preferred for small-scale (<1g) reactions due to high solubility and ease of removal.
-
Tetrahydrofuran (THF): Use if the amine is poorly soluble in DCM. Must be anhydrous (inhibitor-free preferred).
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to DCM/THF for process scale-up.
Base Selection
-
Triethylamine (TEA): Standard base; cheap and effective.
-
Diisopropylethylamine (DIPEA - Hünig's Base): Preferred if the nucleophile is sterically hindered or if the reaction is slow, as DIPEA is non-nucleophilic and minimizes side reactions.
-
Pyridine: Can serve as both solvent and base for sluggish reactions.
Stoichiometry
-
Acid Chloride: 1.0 – 1.1 equivalents.
-
Nucleophile (Amine): 1.0 equivalent.
-
Base: 1.2 – 1.5 equivalents (2.5 eq if using amine hydrochloride salts).
Core Protocol: Synthesis of Pyrazole-3-Carboxamides
Objective: Synthesis of N-benzyl-5-ethyl-1-methyl-1H-pyrazole-3-carboxamide (Model Reaction).
Materials:
-
5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride (1.0 mmol, 172.6 mg)
-
Benzylamine (1.0 mmol, 107.2 mg)
-
DIPEA (1.5 mmol, 194 mg, ~260 µL)
-
Anhydrous DCM (5 mL)
Step-by-Step Methodology:
-
Setup (Inert Atmosphere):
-
Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Add Benzylamine (1.0 equiv) and DIPEA (1.5 equiv) to the flask.
-
Dissolve in Anhydrous DCM (4 mL). Cool the mixture to 0°C using an ice bath.
-
-
Addition of Acid Chloride:
-
Dissolve 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride (1.05 equiv) in a separate vial with 1 mL of anhydrous DCM.
-
Critical Step: Add the acid chloride solution dropwise to the cold amine mixture over 5–10 minutes.
-
Observation: Mild exotherm may occur; white precipitate (DIPEA·HCl) often forms immediately.
-
-
Reaction Maintenance:
-
Remove the ice bath after 15 minutes and allow the reaction to warm to room temperature (20–25°C).
-
Stir for 2–4 hours.
-
-
In-Process Control (IPC) - Validation:
-
TLC: Eluent 50% EtOAc/Hexanes.
-
Target: Disappearance of Benzylamine (ninhydrin stain) and Acid Chloride (UV active).
-
Success Criteria: Formation of a new, less polar spot (Amide).
-
-
Workup:
-
Quench the reaction by adding saturated NaHCO₃ (10 mL). Stir for 5 minutes.
-
Transfer to a separatory funnel. Extract with DCM (3 x 10 mL).
-
Wash the combined organic layer with 1M HCl (10 mL) to remove unreacted amine (skip this if product is acid-sensitive).
-
Wash with Brine (10 mL).
-
Dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure (Rotavap).
-
-
Purification:
-
The crude product is often pure enough (>90%) for the next step.
-
If necessary, purify via Flash Column Chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).
-
Diagram 2: Experimental Workflow
Caption: Operational workflow ensuring rigorous control over reaction conditions and purification.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure solvent is anhydrous. Check reagent quality (if liquid turned to solid white gum, it hydrolyzed). |
| Unreacted Amine | Acid Chloride Decomposed | Add fresh acid chloride (0.2–0.5 eq). Ensure base is sufficient to neutralize HCl. |
| Impurity in NMR | DIPEA Salts remaining | Wash organic layer thoroughly with 1M HCl or citric acid. |
| Sluggish Reaction | Steric Hindrance | Switch solvent to Toluene and heat to 80°C. Add DMAP (10 mol%) as a nucleophilic catalyst. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77645, Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Precursor). Retrieved from [Link]
-
Organic Chemistry Portal. Acylation of Amines (Schotten-Baumann Conditions). Retrieved from [Link]
Sources
Preparation of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride from carboxylic acid
This Application Note is structured to provide a rigorous, field-ready protocol for the synthesis of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride . It prioritizes reproducibility, safety, and mechanistic understanding, designed for medicinal chemists and process engineers.
Executive Summary
The conversion of 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 165744-15-0) to its corresponding acid chloride is a pivotal transformation in the synthesis of bioactive pyrazole-carboxamides (e.g., kinase inhibitors, agrochemicals). While the reaction utilizes standard chlorinating agents, the specific electronic properties of the pyrazole ring—specifically the basicity of the N2 nitrogen—require modified handling compared to simple benzoic acid derivatives.
This guide details two protocols:
-
Method A (Thionyl Chloride): Robust, scalable, suitable for >10g batches.
-
Method B (Oxalyl Chloride): Milder, ambient temperature, suitable for sensitive small-scale (<1g) synthesis.
Key Technical Insight: Unlike simple aromatics, pyrazoles can act as weak bases (
Chemical Identity & Properties
| Property | Starting Material | Target Intermediate |
| Name | 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid | 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride |
| Structure | See Diagram | See Diagram |
| CAS | 165744-15-0 | N/A (Reactive Intermediate) |
| MW | 154.17 g/mol | 172.61 g/mol (Free Base) / 209.07 (HCl Salt) |
| Physical State | White to off-white solid | Hygroscopic solid or viscous oil (hydrolyzes rapidly) |
| Storage | Ambient, Dry | Strictly Anhydrous , < -20°C, under Argon |
Strategic Workflow
The following diagram illustrates the critical decision pathways and synthesis logic.
Caption: Synthesis workflow for pyrazole-3-carbonyl chloride preparation, highlighting method selection and critical IPC points.
Detailed Protocols
Method A: Thionyl Chloride (Standard Scale-Up)
Best for: Batches > 1g, where gaseous byproducts (
Reagents:
-
Substrate (1.0 equiv)
-
Thionyl Chloride (
) (5.0 - 10.0 equiv) – Acts as solvent and reagent. -
DMF (N,N-Dimethylformamide) (1-2 drops per gram of substrate) – Critical Catalyst.
-
Toluene (Anhydrous) – For azeotropic workup.
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a
drying tube or line. Connect the outlet to a caustic scrubber (NaOH solution) to trap HCl/ gas. -
Addition: Charge the flask with 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid .
-
Solvent/Reagent: Carefully add Thionyl Chloride (neat).
-
Note: If the reaction is too vigorous or the substrate is not soluble, anhydrous Toluene or DCM (3-5 volumes) can be used as a co-solvent, reducing
to 2.0-3.0 equiv.
-
-
Catalysis: Add 1-2 drops of dry DMF.
-
Reaction: Heat to reflux (approx. 75-80°C) for 2–4 hours.
-
Visual Cue: Evolution of gas bubbles should cease, and the suspension usually clears to a homogeneous solution.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure (Rotavap) to remove excess
. -
Crucial Step (Azeotrope): Add anhydrous Toluene (10 mL/g) to the residue and re-evaporate. Repeat 2x. This removes trace thionyl chloride which can degrade amines in the next step.
-
-
Isolation: The residue is the crude acid chloride (often a hydrochloride salt). Use immediately.
Method B: Oxalyl Chloride (Mild Conditions)
Best for: Small scales, acid-sensitive substrates, or when heating is undesirable.
Reagents:
-
Substrate (1.0 equiv)
-
Dichloromethane (DCM) (anhydrous, 10-20 volumes)
-
Oxalyl Chloride (1.2 - 1.5 equiv)
-
DMF (cat. 1-2 drops)
Procedure:
-
Setup: Flame-dried flask,
atmosphere, 0°C ice bath. -
Dissolution: Suspend the carboxylic acid in anhydrous DCM.
-
Addition: Add Oxalyl Chloride dropwise via syringe. Gas evolution (
) will be vigorous. -
Catalysis: Add DMF (cat.). Gas evolution will spike immediately (activation).
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature for 1–2 hours.
-
Workup: Evaporate solvent and excess reagent. Azeotrope with DCM or Toluene.
In-Process Control (IPC): The "Methanol Quench"
Protocol:
-
Take a micropipette sample (approx. 20
L) of the reaction mixture. -
Dispense into a vial containing 0.5 mL dry Methanol (MeOH) .
-
Shake for 1 minute. (This converts the Acid Chloride
Methyl Ester). -
Run TLC (or LCMS) on this quenched sample.
-
Target: Look for the Methyl Ester spot. It will be less polar (higher
) than the carboxylic acid. -
Criteria: Disappearance of the Acid spot indicates 100% conversion of the bulk material to the Acid Chloride.
-
Caption: Logic flow for monitoring acid chloride formation via methyl ester derivatization.
Expert Insights & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Solid Residue after Evaporation | Likely the Hydrochloride Salt of the pyrazole. | This is normal. When calculating stoichiometry for the next step (e.g., amide coupling), assume the MW is |
| "No Reaction" on TLC | Operator ran TLC directly on Silica. | Use the Methanol Quench method described in Section 5. |
| Dark/Black Reaction Mixture | Overheating or decomposition of impurities. | Pyrazoles are generally stable, but ensure temperature does not exceed 80°C. If using Method B, keep at RT. The product can still be used if the main peak is clean. |
| Violent Gas Evolution | DMF added too fast to Oxalyl Chloride. | Add DMF after Oxalyl Chloride, and add it very slowly. |
References
-
Specific Substrate Data: 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 165744-15-0).[4][5][6][7][8] Available from: and .
-
General Pyrazole Chlorination: Ilhan, I. O., & Cadir, M. (2012).[9] Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Available at: .
- Vilsmeier-Haack Activation Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
IPC Monitoring (Methanol Quench): Monitoring Acid Chloride Formation. ResearchGate Discussions & Common Organic Synthesis Practice. Available at: .
-
Safety Data (Thionyl Chloride): PubChem CID 24386. Available at: .
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 3. An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 165744-15-0|5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 5-ETHYL-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | 165744-15-0 [m.chemicalbook.com]
- 7. CAS 165744-15-0 C7H10N2O2 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 8. 165744-15-0 Cas No. | 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 9. asianpubs.org [asianpubs.org]
Application Note: Esterification Protocols for 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Executive Summary
This guide details the esterification of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride , a critical intermediate in the synthesis of bioactive pyrazole scaffolds (e.g., cannabinoid receptor antagonists, COX-2 inhibitors). Unlike simple aliphatic acid chlorides, the pyrazole core introduces specific electronic and steric considerations. This document provides two validated protocols: a high-purity method using isolated acid chloride and a rapid one-pot method starting from the carboxylic acid.
Chemical Context & Mechanism
The transformation follows a Nucleophilic Acyl Substitution mechanism. The electron-deficient carbonyl carbon of the acid chloride is attacked by the alcohol's oxygen, forming a tetrahedral intermediate. The chloride ion is then eliminated, reforming the carbonyl. A non-nucleophilic base (e.g., Triethylamine, DIPEA) is essential to scavenge the generated HCl, driving the equilibrium forward and preventing acid-catalyzed degradation of the product or starting material.
Reaction Scheme
Substrate: 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride (
Figure 1: Mechanistic pathway for the base-mediated esterification of pyrazole-3-carbonyl chloride.
Pre-Reaction Considerations
Stability & Handling
-
Moisture Sensitivity: The C-3 carbonyl chloride is moderately stable but will hydrolyze to the carboxylic acid upon exposure to atmospheric moisture. Store under nitrogen/argon at 2–8°C.
-
Regiochemistry: The N-methyl and 5-ethyl substituents lock the tautomeric form, preventing the regiochemical ambiguity common in N-unsubstituted pyrazoles.
-
Safety: The reaction generates HCl (gas or salt). Perform all operations in a fume hood.
Reagent Selection Table
| Component | Recommended Reagent | Grade | Rationale |
| Solvent | Dichloromethane (DCM) | Anhydrous | Excellent solubility for pyrazoles; easy workup. |
| Alt. Solvent | Tetrahydrofuran (THF) | Anhydrous | Use if the alcohol is polar/bulky. |
| Base | Triethylamine (TEA) | >99% | Standard HCl scavenger; cheap and effective. |
| Alt. Base | DIPEA (Hünig's Base) | >99% | Use for sterically hindered alcohols to prevent side reactions. |
| Catalyst | DMAP | 99% | Optional (10 mol%) to accelerate sluggish reactions with bulky alcohols. |
Experimental Protocols
Protocol A: Standard Esterification (Isolated Acid Chloride)
Best for: High-value alcohols, kinetic studies, or when the acid chloride is purchased commercially.
Materials:
-
5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride (1.0 equiv)
-
Target Alcohol (1.1 – 1.2 equiv)
-
Triethylamine (1.5 equiv)
-
DCM (Anhydrous, 10 mL per gram of substrate)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Charge the flask with the Alcohol and Triethylamine in anhydrous DCM. Cool the mixture to 0°C using an ice bath.
-
Addition: Dissolve the Acid Chloride in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 10–15 minutes.
-
Note: Exothermic reaction.[1] Control addition rate to maintain temp < 5°C.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check by TLC (Hexane:EtOAc 3:1) or LCMS. The acid chloride spot (reactive) should disappear; the ester spot is typically less polar than the hydrolyzed acid but more polar than the chloride.
-
-
Quench: Add water (equal volume to solvent) to quench the reaction.
-
Workup:
Protocol B: One-Pot Synthesis (From Carboxylic Acid)
Best for: Routine synthesis, avoiding isolation of the moisture-sensitive chloride.
Materials:
-
5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv)
-
Thionyl Chloride (SOCl₂) (3.0 – 5.0 equiv)
-
Target Alcohol (Excess or 1.2 equiv)
-
Solvent: Toluene (Step 1), DCM (Step 2)[3]
Step-by-Step Procedure:
-
Activation: Suspend the carboxylic acid in Toluene. Add Thionyl Chloride dropwise.
-
Reflux: Heat to reflux (80–110°C) for 2 hours. The solution should become clear as the acid chloride forms.
-
Evaporation: Concentrate in vacuo to remove Toluene and excess SOCl₂.
-
Critical: Co-evaporate with dry DCM (2x) to ensure complete removal of acidic volatiles.
-
-
Esterification: Redissolve the crude acid chloride residue in anhydrous DCM.
-
Addition: Add the Alcohol and Base (TEA) as described in Protocol A.
-
Workup: Follow the standard workup procedures from Protocol A.
Process Workflow & Decision Tree
Figure 2: Decision tree for selecting the optimal esterification workflow based on starting material availability.
Analytical Validation
To validate the success of the protocol, compare the product data against these expected parameters:
Proton NMR ( H NMR, CDCl )
-
Diagnostic Shift: The methylene protons of the alcohol moiety (if primary) will shift downfield (typically
4.0–4.5 ppm) upon esterification. -
Pyrazole Core:
-
N-Methyl: Singlet at
~3.8–4.0 ppm. -
5-Ethyl: Triplet (
~1.3 ppm) and Quartet ( ~2.6 ppm). -
H-4 Proton: Singlet at
~6.5–6.8 ppm. Absence of this peak suggests degradation.
-
LC-MS
-
Mass Spec: Observe
corresponding to the ester. -
Purity: Absence of the carboxylic acid peak (typically elutes earlier on reverse-phase C18 due to polarity).
-
Artifacts: Watch for methyl ester formation if Methanol was used as a solvent for LCMS sample prep (transesterification artifact).
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield / Hydrolysis | Wet solvents or reagents. | Dry solvents over molecular sieves. Ensure inert atmosphere (N₂). |
| Starting Material Remains | Steric hindrance of alcohol. | Add catalyst (DMAP, 10 mol%) or switch to reflux in Toluene. |
| New Impurity (High Rf) | N-acylation (if alcohol has amine). | Protect amines (Boc/Cbz) before esterification. |
| Violent Exotherm | Addition too fast. | Dilute acid chloride further; cool to -10°C during addition. |
References
-
National Institutes of Health (NIH). (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed.[4] Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Acid Halides for Ester Synthesis. Retrieved from [Link][1][5]
-
Organic Chemistry Portal. (n.d.). Esterification of Carboxylic Acids. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
One-pot synthesis using 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Application Note: High-Efficiency One-Pot Synthesis Using 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Executive Summary
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in blockbuster drugs ranging from COX-2 inhibitors (Celecoxib) to PDE5 inhibitors (Sildenafil) and CB1 antagonists (Rimonabant). The specific building block 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride (CAS: 902168-58-5) represents a strategic intermediate for modulating lipophilicity and steric bulk in the "western" sector of drug candidates.
Unlike its 5-methyl or 5-propyl analogs, the 5-ethyl substituent provides a unique balance of hydrophobic interaction potential without the excessive steric penalty of a propyl or phenyl group. This Application Note details a robust One-Pot Telescoped Protocol for utilizing this acid chloride. By generating the reagent in situ or using it in a cascade coupling reaction, researchers can avoid the hydrolytic instability associated with isolated acid chlorides while maximizing yield and throughput in parallel medicinal chemistry (PMC) campaigns.
Chemical Profile & Reactivity
-
Compound: 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride[1][2]
-
Molecular Formula: C
H ClN O -
Molecular Weight: 186.64 g/mol
-
Key Features:
-
Electrophilic Center: The C3-carbonyl chloride is highly activated, susceptible to nucleophilic attack by amines, alcohols, and thiols.
-
Regiochemistry: The N1-methyl group "locks" the tautomeric equilibrium, ensuring predictable substitution patterns. The C5-ethyl group provides steric shielding to the N1 position but leaves the C3-carbonyl relatively accessible.
-
Stability: Like all acyl chlorides, it is moisture-sensitive, hydrolyzing back to the parent acid (5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid) upon exposure to atmospheric moisture.
-
Protocol A: Telescoped Amidation (The "One-Pot" Standard)
This protocol describes the generation of the acid chloride from its parent acid followed immediately by coupling with an amine. This is the preferred method for library generation, ensuring the reactive intermediate is consumed immediately without isolation.
Reagents & Materials
-
Starting Material: 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv)
-
Activator: Oxalyl Chloride (1.2 equiv) or Thionyl Chloride (2.0 equiv)
-
Catalyst: DMF (anhydrous, 1-2 drops)
-
Solvent: Dichloromethane (DCM) or THF (anhydrous)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
Step-by-Step Methodology
-
Activation (Acid Chloride Generation):
-
Charge a flame-dried reaction vial with 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 mmol) and anhydrous DCM (5 mL) under N
atmosphere. -
Add catalytic DMF (10 µL).
-
Cool to 0°C.
-
Add Oxalyl Chloride (1.2 mmol) dropwise over 5 minutes. Caution: Gas evolution (CO, CO
, HCl). -
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: Monitor conversion by quenching an aliquot with MeOH and checking by LCMS (look for the methyl ester mass).
-
-
Volatile Removal (Optional but Recommended):
-
If using excess Thionyl Chloride, concentrate the mixture under reduced pressure/N
stream to remove excess SOCl and HCl. Redissolve the residue in fresh anhydrous DCM (5 mL). -
Note: If using Oxalyl Chloride with precise stoichiometry, this step can be skipped for true "one-pot" operation.
-
-
Coupling (Amidation):
-
Cool the acid chloride solution to 0°C.
-
In a separate vial, mix the Amine (1.1 mmol) and DIPEA (2.5 mmol) in DCM (2 mL).
-
Slowly add the Amine/Base mixture to the Acid Chloride solution.
-
Allow to warm to RT and stir for 4–16 hours.
-
-
Workup:
-
Quench with sat. NaHCO
(aq).[3] -
Extract with DCM (3x).
-
Wash combined organics with Brine, dry over MgSO
, and concentrate.
-
Data & Stoichiometry Table
| Component | Equiv. | Role | Critical Note |
| Pyrazole Acid | 1.0 | Substrate | Ensure dry; water kills the activator. |
| Oxalyl Chloride | 1.2 | Activator | Preferred over SOCl |
| DMF | cat. | Catalyst | Essential for Vilsmeier-Haack type activation. |
| Amine | 1.1 | Nucleophile | Use slight excess to drive completion. |
| DIPEA | 2.5 | Base | Scavenges HCl; must be >2 equiv. |
Protocol B: One-Pot Synthesis of 1,2,4-Oxadiazoles
This advanced protocol utilizes the title compound to synthesize 1,2,4-oxadiazole heterocycles (common bioisosteres for amides/esters) in a single vessel by reacting with an amidoxime.
Mechanism
-
O-Acylation: The amidoxime oxygen attacks the pyrazole acid chloride.
-
Cyclodehydration: Heating promotes ring closure and loss of water.
Step-by-Step Methodology
-
Preparation:
-
Dissolve 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride (1.0 mmol) in Toluene or Dioxane (5 mL). Note: If starting from acid, generate chloride as per Protocol A, then switch solvent to Toluene.
-
-
Addition:
-
Add the Aryl/Alkyl Amidoxime (1.1 mmol) and Pyridine (2.0 equiv).
-
Stir at RT for 1 hour (formation of O-acyl amidoxime intermediate).
-
-
Cyclization:
-
Heat the reaction mixture to reflux (110°C) for 6–12 hours.
-
Checkpoint: LCMS should show the disappearance of the intermediate (M+H) and appearance of the oxadiazole (M-18).
-
-
Purification:
-
Cool, wash with water and 1N HCl (to remove pyridine).
-
Concentrate and purify via flash chromatography (Hexane/EtOAc).
-
Visualization: Reaction Workflows
The following diagrams illustrate the decision logic and workflow for using this reagent.
Figure 1: Telescoped Amidation Workflow
Caption: Step-by-step logic for the one-pot generation and coupling of the pyrazole acid chloride.
Figure 2: Divergent Library Synthesis
Caption: Divergent synthesis pathways utilizing the acid chloride to access distinct chemical spaces.
Troubleshooting & Optimization
-
Issue: Low Yield in Amidation.
-
Cause: Hydrolysis of the acid chloride due to wet solvent.
-
Solution: Ensure DCM is distilled or stored over molecular sieves. Use a drying tube during the activation step.
-
-
Issue: Impurity Formation (Dimerization).
-
Cause: Incomplete activation or presence of unreacted acid.
-
Solution: Monitor the activation step by quenching an aliquot with methanol. If the methyl ester is not formed quantitatively, increase reaction time or Oxalyl Chloride equivalents.
-
-
Issue: Regioselectivity (if using different isomers).
-
Note: For 5-ethyl-1-methyl , the N1-methyl is fixed. However, ensure you are not using the 3-ethyl-1-methyl isomer (where the carbonyl is at C5), as the steric environment at C5 is significantly more hindered by the N-methyl group, requiring higher temperatures for coupling.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16394811: Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate (Analogous Scaffold). Source:[Link]
-
Organic Chemistry Portal. Synthesis of Pyrazoles (Comprehensive Methodology Guide). Source:[Link]
Sources
Application Notes & Protocols: Strategic Amide Bond Formation with 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Introduction: The Significance of Pyrazole Amides in Modern Chemistry
The pyrazole scaffold is a privileged motif in medicinal chemistry and materials science, renowned for its diverse biological activities and unique physicochemical properties.[1][2] Specifically, N-substituted pyrazole-3-carboxamides are integral components of numerous pharmaceuticals, agrochemicals, and functional materials.[3] The reaction between 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride and various amines represents a crucial final step in the synthesis of these valuable compounds, enabling the systematic exploration of structure-activity relationships (SAR) by diversifying the amine substituent.[4][5]
This guide provides a detailed exploration of the reagents, mechanisms, and protocols for the efficient coupling of this specific pyrazole acyl chloride with primary and secondary amines. It is designed for researchers and professionals in drug development, offering insights grounded in established chemical principles to ensure reproducible and high-yielding synthetic outcomes.
Core Principles: The Chemistry of Acyl Chloride-Amine Coupling
The formation of an amide bond from an acyl chloride and an amine is a classic example of a nucleophilic addition-elimination reaction.[6][7] The high reactivity of the acyl chloride is driven by the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[7][8]
The Underlying Mechanism
The reaction proceeds through a two-stage mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the pyrazole acyl chloride.[6][9][10] This initial attack breaks the carbonyl π-bond, forming a tetrahedral intermediate where the oxygen atom carries a negative charge and the nitrogen atom bears a positive charge.[7][8]
-
Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed by the expulsion of the chloride ion, which is an excellent leaving group.[8][9] A base present in the reaction mixture then deprotonates the nitrogen atom to neutralize the positive charge, yielding the final amide product and a protonated base.[9][10]
Caption: Mechanism of Acyl Chloride-Amine Coupling.
Strategic Reagent Selection: A Comparative Analysis
The success of the coupling reaction hinges on the appropriate choice of base, solvent, and optional catalyst. Each component plays a critical role in maximizing yield, minimizing side reactions, and simplifying purification.
| Reagent Class | Example(s) | Role & Rationale | Advantages | Disadvantages & Mitigation |
| Base (Proton Scavenger) | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA, Hünig's Base) | Neutralizes the HCl byproduct generated during the reaction.[9] Two equivalents are typically required: one to liberate the free amine (if starting from an amine salt) and one to scavenge the HCl produced. | TEA: Inexpensive, widely available, strong base.[11] DIPEA: Sterically hindered and non-nucleophilic, preventing it from competing with the primary/secondary amine in attacking the acyl chloride.[12][13][14] This is crucial for sensitive or sterically hindered substrates. | TEA: Can act as a nucleophile, leading to unwanted side products, especially with highly reactive acylating agents.[11][14] It can also promote ketene formation if the acyl chloride has an α-proton.[14] DIPEA: More expensive than TEA, slightly less basic.[11][12] |
| Catalyst (Optional) | 4-Dimethylaminopyridine (DMAP) | Acts as a hypernucleophilic acylation catalyst.[15][16][17] It reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is then attacked by the amine.[18] This dramatically accelerates the reaction, especially for sterically hindered or poorly nucleophilic amines. | Highly effective in catalytic amounts (1-5 mol%).[15] Can increase reaction rates by several orders of magnitude.[16][17] | DMAP is highly toxic and can be absorbed through the skin; proper personal protective equipment (PPE) is essential.[16] Its high reactivity can sometimes lead to side reactions if not used judiciously. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Must be aprotic and inert to the reaction conditions. It should effectively dissolve the starting materials. | DCM: Excellent solvent for most organic compounds, volatile and easy to remove.[19] THF/MeCN: Good alternatives, particularly if solubility in DCM is an issue. | Must be anhydrous. The presence of water will hydrolyze the highly reactive acyl chloride back to the carboxylic acid, reducing the yield. |
Experimental Protocol: Synthesis of a Model Pyrazole Carboxamide
This protocol details the synthesis of N-benzyl-5-ethyl-1-methyl-1H-pyrazole-3-carboxamide as a representative example.
Objective: To efficiently synthesize a pyrazole carboxamide from 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride and benzylamine.
Materials:
-
5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05 eq, optional)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Caption: Experimental Workflow for Pyrazole Amide Synthesis.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
If using, add DMAP (0.05 eq) to the solution.
-
Cool the flask to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction.[19]
-
-
Reagent Addition:
-
In a separate flask, prepare a solution of benzylamine (1.1 eq) and DIPEA (2.2 eq) in anhydrous DCM.
-
Add this amine/base solution dropwise to the stirred acyl chloride solution at 0 °C over 10-15 minutes. A precipitate (DIPEA·HCl) may form.[12]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the acyl chloride starting material.
-
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1M HCl (to remove excess amine and DIPEA).
-
Saturated NaHCO₃ solution (to neutralize any remaining acid).
-
Water.
-
Saturated NaCl solution (Brine) (to aid in phase separation).
-
-
-
Drying and Concentration:
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude amide can be purified by standard techniques. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is often effective for crystalline solids.[20]
-
Alternatively, silica gel column chromatography can be employed for non-crystalline or impure products.
-
-
Characterization:
-
Confirm the structure and purity of the final product using appropriate analytical methods, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
-
Conclusion: Ensuring Trustworthy and Reproducible Synthesis
The coupling of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride with amines is a robust and versatile reaction critical for the synthesis of valuable pyrazole-containing molecules. By understanding the underlying nucleophilic addition-elimination mechanism, researchers can make informed decisions about reagent selection. The choice between a standard base like triethylamine and a non-nucleophilic, sterically hindered base like DIPEA is dictated by the reactivity of the specific amine and the potential for side reactions.[11][14] The optional use of a hypernucleophilic catalyst such as DMAP can be a powerful tool for accelerating reactions with challenging substrates.[15][16] The provided protocol offers a validated, step-by-step guide that, when followed with careful attention to anhydrous conditions and reaction monitoring, will lead to reliable and high-purity synthesis of the desired pyrazole carboxamides.
References
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. [Link]
-
Save My Exams. (2025, June 23). Acylation Mechanism. [Link]
-
Doc Brown's Chemistry. Reaction mechanisms: acid/acyl chloride with ammonia/amines. [Link]
-
Clark, J. Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]
-
Save My Exams. Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). [Link]
-
Mishra, R. K., et al. (2012). Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). Bioorganic & Medicinal Chemistry Letters, 22(19), 6233-6237. [Link]
-
ChemBeq. (2025, August 11). Why 4-Dimethylaminopyridine (DMAP) Is a Highly Efficient Catalyst in Organic Synthesis. [Link]
-
Royal Society of Chemistry. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
-
Xinggao Chemical. (2025, May 22). What Is The Difference between Triethylamine And DIPEA?. [Link]
-
Wikipedia. N,N-Diisopropylethylamine. [Link]
-
Scriven, E. F. V., & Murugan, R. (2005). Catalysis by 4-dialkylaminopyridines. Angewandte Chemie International Edition, 44(42), 6796-6804. [Link]
-
Reddit. (2015, May 13). Would there be a reason to use diisopropylamine instead of triethylaminr as your base?. [Link]
-
Insuasty, B., et al. (2015). Recent advances in the synthesis of new pyrazole derivatives. Polymorphism, 1, 1-2. [Link]
-
Organic Chemistry Portal. 4-Dimethylaminopyridine (DMAP). [Link]
-
MDPI. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]
-
Comptes Rendus Chimie. (2023, January 16). Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. [Link]
-
Beilstein Journal of Organic Chemistry. (2023, March 2). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. [Link]
-
MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
- Google Patents.
-
Aapptec Peptides. Coupling Reagents. [Link]
-
ResearchGate. (2012, November 8). Which reagent high yield direct amide formation between Carboxylic acids and amines?. [Link]
-
ResearchGate. (2018, June 30). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. [Link]
-
National Center for Biotechnology Information. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]
-
ACS Omega. (2017, December 13). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. [Link]
-
Reddit. (2022, May 2). Purification of Amino-Pyrazoles. [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
ResearchGate. (2018, March 26). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]
-
Letters in Applied NanoBioScience. (2021, September 7). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. [Link]
-
MDPI. (2023, June 21). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. [Link]
-
Arkivoc. Coupling of ethyl 1H-pyrazole-5-carboxylate 9 with 3-functionalized N-Boc-azetidines 2a–c. [Link]
-
MDPI. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]
-
Organic Syntheses. 3(5)-aminopyrazole. [Link]
-
Sciforum. Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. savemyexams.com [savemyexams.com]
- 7. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistrystudent.com [chemistrystudent.com]
- 11. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 12. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 13. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Why 4-Dimethylaminopyridine (DMAP) Is a Highly Efficient Catalyst in Organic Synthesis [jindunchemical.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 18. Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate [comptes-rendus.academie-sciences.fr]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reddit.com [reddit.com]
Solvent selection for 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride reactions
Executive Summary
This guide details the solvent selection strategy for functionalizing 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride (CAS: Analogous to 129560-00-5 family). As a highly electrophilic pyrazole building block, this acid chloride is critical for synthesizing amide-based kinase inhibitors and agrochemicals.
While dichloromethane (DCM) is the historical standard for such acylations, this note prioritizes Green Chemistry alternatives (2-MeTHF, EtOAc) aligned with GSK and CHEM21 solvent sustainability guides. We provide validated protocols for anhydrous amidation and biphasic Schotten-Baumann conditions, ensuring high yield and purity while minimizing hydrolytic degradation.
Chemical Profile & Reactivity
-
Compound: 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
-
Role: Electrophile (Acylating Agent)
-
Key Reactivity:
-
N-Acylation: Rapid reaction with primary/secondary amines to form amides.
-
Hydrolysis Risk: High. Reacts with trace moisture to revert to the parent carboxylic acid (observed as a broad -OH peak at 11-13 ppm in
H NMR). -
Regiostability: The N1-methyl group prevents tautomerization, locking the pyrazole ring. The C3-carbonyl position is less sterically hindered than the C5 position, facilitating rapid nucleophilic attack.
-
Solvent Selection Matrix
The choice of solvent dictates reaction rate, byproduct solubility (amine salts), and downstream processing efficiency.
Comparative Solvent Data
| Solvent Class | Solvent | Boiling Point (°C) | Dielectric Const. ( | Green Score* | Recommendation |
| Chlorinated | Dichloromethane (DCM) | 40 | 8.9 | Red (Hazardous) | Legacy Standard. Use only if solubility fails elsewhere. |
| Ethers | THF | 66 | 7.5 | Yellow (Problematic) | Good for polar reactants. Hard to dry completely. |
| Green Ethers | 2-MeTHF | 80 | 7.0 | Green (Preferred) | Top Choice. Hydrophobic, separates water easily during workup. |
| Esters | Ethyl Acetate (EtOAc) | 77 | 6.0 | Green (Preferred) | Excellent for biphasic reactions. Avoid with strong nucleophiles at high T. |
| Polar Aprotic | DMF / NMP | 153 / 202 | 36.7 / 32.2 | Red (Reprotoxic) | Use only for highly insoluble amine nucleophiles. |
*Green Score based on GSK and CHEM21 Solvent Selection Guides [1, 2].[1]
Decision Logic (Visualized)
The following decision tree guides the researcher to the optimal solvent system based on the nucleophile's properties.
Figure 1: Solvent selection decision tree for pyrazole-3-carbonyl chloride couplings.
Detailed Experimental Protocols
Protocol A: Green Anhydrous Amidation (Recommended)
Best for: Primary/secondary amines, anilines, and scale-up candidates.
Reagents:
-
5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride (1.0 equiv)
-
Amine Nucleophile (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (anhydrous)
Procedure:
-
Inerting: Flame-dry a reaction flask and purge with N
. -
Dissolution: Dissolve the amine and base (TEA) in 2-MeTHF (10 volumes relative to acid chloride). Cool to 0°C.[2]
-
Addition: Dissolve the pyrazole acid chloride in minimal 2-MeTHF. Add dropwise to the amine solution over 15 minutes. Rationale: Exothermic control prevents impurity formation.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS (look for disappearance of acid chloride methyl ester peak if quenching with MeOH).
-
Workup (Self-Validating):
-
Add water (5 vol) directly to the reaction mixture.
-
2-MeTHF is immiscible with water; the layers will separate cleanly.
-
Wash organic layer with 1M HCl (to remove unreacted amine) and sat. NaHCO
(to remove hydrolyzed acid). -
Dry (MgSO
) and concentrate.[3]
-
Protocol B: Biphasic Schotten-Baumann
Best for: Amino acids, salts, or highly polar nucleophiles.
Reagents:
-
Pyrazoyl chloride (1.0 equiv) dissolved in EtOAc.
-
Amino acid (1.2 equiv) dissolved in 1M NaOH (aq).
Procedure:
-
Cool the aqueous amino acid solution to 0°C.
-
Add the EtOAc solution of the acid chloride vigorously.
-
Maintain pH > 9 by adding additional NaOH or Na
CO as the reaction generates HCl. -
Mechanistic Note: The reaction rate of the amine with the acid chloride is significantly faster than the hydrolysis rate of the acid chloride by water at 0°C.
Reaction Workflow & Troubleshooting
The following diagram illustrates the critical path for Protocol A, highlighting quality control checkpoints.
Figure 2: Operational workflow for Protocol A (2-MeTHF system).
Troubleshooting Guide
-
Issue: Hydrolysis (Formation of Carboxylic Acid)
-
Issue: Sluggish Reaction
-
Cause: Steric hindrance on the nucleophile.
-
Fix: Add catalytic DMAP (Dimethylaminopyridine) (0.1 equiv). This forms a highly reactive N-acylpyridinium intermediate.
-
References
-
Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[7] Green Chemistry, 13, 854-862.[7]
-
Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.
-
Common Organic Chemistry. (2023). "Amide Bond Formation via Acid Chlorides: Standard Protocols."
-
ACS Green Chemistry Institute. (2024).[1] "Solvent Selection Tool for Pharmaceutical Development."
Sources
Troubleshooting & Optimization
Technical Support Center: 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Ticket ID: PYR-CL-005 Status: Open Priority: Critical (Moisture Sensitivity) Subject: Prevention of Hydrolysis and Handling Protocols
Executive Summary
You are working with 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride (MW: ~172.61 g/mol ). This reagent is an electrophilic "hot spot." The carbonyl carbon attached to the chlorine is highly susceptible to nucleophilic attack by water.
The Core Problem: Upon contact with atmospheric moisture, this compound hydrolyzes to form 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid and Hydrochloric Acid (HCl) . This reaction is irreversible without chemical intervention and will degrade your yield, corrode equipment, and introduce acidic impurities that may ruin subsequent couplings.
This guide serves as your interactive troubleshooting hub.
Module 1: Storage & Handling (The "Before" Phase)
Q: I just received the shipment. The bottle is sealed, but I see white fumes when I crack the secondary packaging. Is it ruined? A: Not necessarily, but it is compromised. The "fumes" are HCl gas reacting with moist air to form hydrochloric acid mist. This indicates the septum or seal was not perfectly airtight.
-
Immediate Action: Do not open it on the bench. Transfer the vessel immediately to a glovebox or a well-ventilated fume hood equipped with a Schlenk line.
Q: Can I store this in a standard -20°C freezer? A: No. Standard freezers have high humidity. As the bottle cools, it creates a vacuum, pulling moist air past the threads of the cap.
-
Correct Protocol: Store in a secondary container (desiccator) filled with Drierite (calcium sulfate) or silica gel, inside the freezer. Tape the cap with Parafilm or electrical tape to create a tortuous path for air.
Protocol: The "Double-Barrier" Storage System
To ensure shelf-life >6 months, follow this self-validating storage loop.
Figure 1: The Double-Barrier Storage System ensures that even if the primary seal fails, the desiccant buffer protects the reagent.
Module 2: Reaction Integrity (The "During" Phase)
Q: My LCMS shows the carboxylic acid mass (M+ - Cl + OH). Is my solvent wet? A: Likely. Acyl chlorides are excellent water scavengers. If your solvent has >50 ppm water, the pyrazole chloride will sacrifice itself to dry your solvent.
Data: Solvent Tolerance Thresholds
| Solvent | Max Water Content (ppm) | Drying Method |
|---|---|---|
| Dichloromethane (DCM) | < 50 ppm | Distill over CaH₂ or pass through Alumina columns. |
| Tetrahydrofuran (THF) | < 30 ppm | Distill over Na/Benzophenone (Purple endpoint). |
| Toluene | < 50 ppm | Distill over Na. |
| DMF/DMAc | < 100 ppm | Store over 4Å Molecular Sieves (activated). |
Q: I am using a base (TEA/DIPEA) in the coupling. Won't that neutralize the acid if hydrolysis happens? A: It neutralizes the HCl byproduct, but it does not reverse the hydrolysis. Once the water attacks the carbonyl, the chlorine is gone. You are left with the carboxylate salt, which is unreactive toward nucleophiles (amines/alcohols) because it is electron-rich.
Mechanism: Why Hydrolysis Kills Reactivity
Understanding the failure mode is key to prevention.
Figure 2: The hydrolysis pathway is thermodynamically favorable. The "Dead End" indicates that the carboxylic acid will not participate in standard acyl substitution reactions.
Module 3: Quality Control & Rescue (The "After" Phase)
Q: How do I prove my reagent is still the chloride and not the acid? A: Use Infrared (IR) Spectroscopy. It is faster and more diagnostic than NMR for this specific functional group switch.
Diagnostic Markers Table
| Method | Acid Chloride (Active) | Hydrolyzed Acid (Inactive) |
|---|---|---|
| IR (Carbonyl) | ~1790 - 1820 cm⁻¹ (Sharp, High freq) | ~1700 - 1730 cm⁻¹ (Broad) |
| 1H NMR | No OH peak. | Broad singlet at 10-12 ppm (COOH). |
| Visual | Often liquid or low-melting solid. | Often high-melting solid (H-bonding). |
Q: I have confirmed hydrolysis (IR shows 1710 cm⁻¹). Do I throw it away? A: No. You can "rescue" the material using the Thionyl Chloride (SOCl₂) Protocol .
Protocol: The Rescue Operation (Re-Chlorination)
Use this if your material has degraded.
-
Setup: Place the degraded pyrazole acid in a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Reagent: Add excess Thionyl Chloride (SOCl₂) (approx. 3-5 equivalents).
-
Optional: Add 1 drop of dry DMF (Dimethylformamide) as a catalyst.[1] This forms the Vilsmeier-Haack reagent in situ, drastically speeding up the reaction [1].
-
-
Reaction: Reflux at 75°C for 2-3 hours.
-
Workup:
-
Distill off the excess SOCl₂ (bp 76°C).
-
Add dry Toluene and distill again (azeotropic removal of residual SOCl₂).
-
Result: You have regenerated the pure 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride.
-
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Acylation of Aromatics and Carbonyls).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (See: Purification of Acyl Chlorides).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.12: Preparation of Acid Chlorides).
-
Sigma-Aldrich (Merck). (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).
Sources
Removing thionyl chloride impurities from pyrazole acid chloride synthesis
Technical Support Center: Synthesis of Pyrazole Acid Chloride
A Guide to Troubleshooting and Removing Thionyl Chloride Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of pyrazole acid chlorides, with a specific focus on managing impurities derived from the use of thionyl chloride (SOCl₂). As Senior Application Scientists, we understand that robust and reproducible synthetic procedures are critical to drug discovery and development. This resource is designed to address common challenges and provide effective, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities when using thionyl chloride for pyrazole acid chloride synthesis?
A1: The primary impurity of concern is residual thionyl chloride itself. Its presence can interfere with subsequent reactions, particularly those involving nucleophiles.[1] Other potential impurities include byproducts from the decomposition of thionyl chloride, such as sulfur chlorides, which can arise if the reaction is overheated.[2][3] Additionally, if the starting pyrazole carboxylic acid is not completely dry, side reactions with water can occur, leading to the hydrolysis of the product back to the carboxylic acid.[4]
Q2: Why is it crucial to remove all traces of thionyl chloride?
A2: Thionyl chloride is highly reactive and will readily react with many nucleophiles, such as amines or alcohols, intended for reaction with the pyrazole acid chloride.[1] This can lead to the formation of undesired byproducts, reducing the yield and purity of your target molecule. For instance, if an amine is the subsequent reagent, any remaining thionyl chloride can react with it, complicating the purification process.[1]
Q3: What are the most effective methods for removing excess thionyl chloride?
A3: The two most common and effective methods are distillation (including azeotropic distillation) and quenching.[5] The choice depends on the stability of your pyrazole acid chloride, the scale of the reaction, and the required purity of the final product.[5]
Q4: Can I use a rotary evaporator to remove thionyl chloride?
A4: While a rotary evaporator can be used, it requires caution. Thionyl chloride and its acidic byproducts (HCl and SO₂) are corrosive and can damage the internal components of the rotary evaporator and the vacuum pump.[5][6] If you must use a rotovap, a base trap (e.g., with KOH or NaOH solution) between the apparatus and the pump is essential to neutralize the acidic vapors.[5] Co-evaporation with a dry, inert solvent like toluene can also aid in the removal of residual thionyl chloride.[6]
Q5: How can I confirm that all the thionyl chloride has been removed?
A5: Spectroscopic methods are the most reliable. FT-IR spectroscopy can be used to monitor the disappearance of the characteristic S=O stretching frequency of thionyl chloride. NMR spectroscopy can also be employed to detect its absence.[7] For quantitative analysis of trace amounts, more advanced techniques like HPLC after derivatization or ICP-OES can be utilized.[8][9]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of pyrazole acid chlorides.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of pyrazole acid chloride. | - Incomplete reaction. - Hydrolysis of the acid chloride product due to moisture.[4] - Product decomposition during workup. | - Ensure the reaction goes to completion by monitoring with TLC or another appropriate method. - Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.[4] - Avoid excessive heating during the removal of thionyl chloride.[7] |
| Product is a dark color (yellow, orange, or brown). | - Overheating the reaction mixture, leading to the decomposition of thionyl chloride.[7] Thionyl chloride can decompose to disulfur dichloride, sulfur dioxide, and chlorine, which can cause discoloration.[7] - Presence of impurities in the starting pyrazole carboxylic acid. | - Maintain the recommended reaction temperature. When distilling off excess thionyl chloride, keep the bath temperature below 50-60°C.[5][6] - Ensure the purity of your starting material before beginning the synthesis. |
| Difficulty removing the last traces of thionyl chloride. | - Thionyl chloride can be persistent, especially if a high excess was used. | - After initial distillation, add a high-boiling, dry, inert solvent like toluene and re-distill. Toluene forms a low-boiling azeotrope with thionyl chloride, aiding in its removal.[6][7] Repeat this process 2-3 times for complete removal.[6] |
| The subsequent reaction with a nucleophile is messy and gives multiple products. | - Incomplete removal of thionyl chloride, which reacts with the nucleophile.[1] | - Ensure complete removal of thionyl chloride using the azeotropic distillation method described above before adding the nucleophile. |
| Vigorous, uncontrollable reaction when quenching with water or base. | - Adding the reaction mixture too quickly to the quenching solution.[5] - Insufficient cooling of the quenching solution. | - Add the reaction mixture dropwise to a cold (ice bath), vigorously stirred quenching solution (e.g., saturated sodium bicarbonate).[5] - Maintain the temperature of the quenching solution below 20°C during the addition.[5] |
| Aqueous layer is still acidic after quenching. | - An insufficient amount of base was used to neutralize HCl and SO₂ generated from the hydrolysis of thionyl chloride.[5] | - Add more of the basic solution until the pH is neutral or slightly basic, as confirmed with pH paper or a pH meter.[5] |
Experimental Protocols
Protocol 1: Synthesis of Pyrazole Acid Chloride
This protocol provides a general procedure for the conversion of a pyrazole carboxylic acid to its corresponding acid chloride using thionyl chloride.
Materials:
-
Pyrazole carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Catalytic amount of N,N-dimethylformamide (DMF) (optional)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a gas outlet to a scrubber (containing NaOH solution), add the pyrazole carboxylic acid (1.0 equiv).
-
Add an anhydrous solvent (e.g., toluene).
-
Carefully add thionyl chloride (2.0-5.0 equiv) dropwise at room temperature.[10]
-
If desired, add a catalytic amount of DMF (e.g., 1-2 drops).[4]
-
Heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress by TLC or by observing the cessation of gas evolution (HCl and SO₂).[10][11][12]
-
Once the reaction is complete, cool the mixture to room temperature.
Protocol 2: Purification by Azeotropic Distillation
This is the preferred method for removing excess thionyl chloride when the pyrazole acid chloride is sensitive to water.
Apparatus:
-
Distillation apparatus with a condenser and receiving flask
-
Vacuum source (optional, but recommended)
-
Cold trap (if using vacuum)
Procedure:
-
After cooling the reaction mixture from Protocol 1, remove the bulk of the excess thionyl chloride by simple distillation or under reduced pressure. Keep the bath temperature below 50°C.[5][13]
-
Add a portion of dry toluene to the flask.
-
Distill off the toluene. The toluene-thionyl chloride azeotrope will distill at a lower temperature than pure toluene.[7]
-
Repeat the addition of dry toluene and subsequent distillation two more times to ensure all traces of thionyl chloride are removed.[6]
-
The remaining crude pyrazole acid chloride can be used directly in the next step or further purified by vacuum distillation.
Visualizing the Process
Reaction and Impurity Formation
The following diagram illustrates the conversion of pyrazole carboxylic acid to pyrazole acid chloride and the key byproducts.
Caption: Reaction scheme for pyrazole acid chloride synthesis.
Purification Workflow: Azeotropic Distillation
This diagram outlines the steps for removing thionyl chloride using azeotropic distillation.
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. reactionweb.io [reactionweb.io]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determination of Thionyl Chloride Residue in Terephthaloyl Chloride by Inductively Coupled Plasma-Optical Emission Spectrometry [ccspublishing.org.cn]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Khan Academy [khanacademy.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Storage stability of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Technical Support Center: 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Case ID: #PYR-Cl-STAB-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Storage Stability & Handling Protocols for 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Executive Summary: The Stability Paradox
Welcome to the technical support hub. You are likely working with 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride , a highly electrophilic heterocyclic building block.
The Core Challenge: This compound is an acid chloride .[1][2][3][4] While the pyrazole ring confers significant thermal stability compared to aliphatic analogs, the carbonyl chloride moiety (
The Golden Rule: Stability is not a function of time, but of moisture exclusion . Under a strictly inert atmosphere (Argon/Nitrogen), this compound is stable for >12 months at 4°C. Exposed to ambient air, degradation begins in seconds.
Core Stability Matrix
The following data summarizes storage outcomes based on environmental variables.
| Storage Condition | Environment | Estimated Stability | Risk Factor |
| Recommended | Inert Gas (Ar/N₂), sealed, +4°C | 12–24 Months | Negligible. Best for long-term banking. |
| Acceptable | Inert Gas, sealed, Ambient (20–25°C) | 6–12 Months | Low. Thermal degradation is slow, but seals may degrade. |
| High Risk | Air atmosphere, closed cap, Ambient | 1–4 Weeks | High. Moisture permeates standard caps; hydrolysis releases HCl gas. |
| Critical Failure | Open vessel / Poor seal | < 24 Hours | Extreme. Rapid hydrolysis to carboxylic acid + HCl fumes. |
Technical FAQs & Troubleshooting
Q1: I see a white precipitate or crust on the material. Is it still usable?
Diagnosis: This is the hallmark of hydrolysis .
Mechanism: The acid chloride reacts with water vapor to form 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (a high-melting solid) and Hydrogen Chloride (HCl) gas.
-
Minor Crust: If the bulk is still liquid/solid (depending on original state) and the crust is superficial, you may be able to filter the solution or mechanically remove the crust under inert gas.
-
Major Solidification: If the entire sample has turned into a hard, intractable white solid (and it was originally an oil or soft solid), it has fully hydrolyzed. Do not use.
-
Recovery: You can convert the hydrolyzed acid back to the acid chloride by refluxing with Thionyl Chloride (
), but this requires a full synthesis workflow [1].
Q2: The bottle "popped" or fumed when I opened it. Why?
Diagnosis: Pressure build-up due to HCl generation . Cause: Moisture ingress during previous use or poor sealing caused partial hydrolysis. The byproduct, HCl gas, pressurizes the headspace. Safety Warning: This is a significant hazard. Always open stored acid chlorides in a fume hood. The "fume" is HCl reacting with moist air to form hydrochloric acid mist.
Q3: Can I store a solution of this compound?
Answer: Yes, but solvent choice is critical .
-
Allowed: Anhydrous Dichloromethane (DCM), Toluene, THF (if free of peroxides and strictly anhydrous).
-
Forbidden: Alcohols (Methanol, Ethanol), Water, DMSO (often contains water), DMF (can react slowly).
-
Protocol: Store solutions over activated 3Å or 4Å molecular sieves to scavenge stray moisture.
Q4: How do I verify purity without degrading the sample?
Answer: Standard LC-MS uses aqueous mobile phases, which will hydrolyze your sample on the column, giving a false negative (showing only the acid).
-
Method A (Derivatization - Recommended): Take a small aliquot, quench it with excess dry methanol. Analyze by LC-MS or GC-MS. You should see the Methyl Ester peak, not the Acid or Chloride.
-
Result: 100% Methyl Ester = 100% Active Acid Chloride.
-
Result: 50% Methyl Ester / 50% Acid = Sample was already 50% degraded.
-
-
Method B (NMR): Dissolve in
. Check the chemical shift of the pyrazole protons. The acid chloride will have a distinct shift compared to the carboxylic acid impurity.
Visualizing the Degradation Pathway
The following diagram illustrates the chemical fate of your compound when storage protocols fail.
Figure 1: Hydrolysis mechanism. The formation of HCl gas is the primary indicator of storage failure.
Critical Protocol: The "Inert Barrier" Handling System
To ensure data integrity, follow this self-validating handling protocol.
-
Equilibration: Allow the stored container to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly onto the reagent.
-
Purge: Flush the headspace with dry Nitrogen or Argon immediately after opening.
-
Transfer: Use a dry syringe or cannula for liquids. For solids, use a spatula dried in an oven, and work quickly.
-
Seal: Parafilm is insufficient. Use electrical tape or a secondary containment jar with desiccant (Drierite/Silica) for long-term storage.
Decision Tree: Purity Check
Use this workflow to determine if your reagent is fit for experimentation.
Figure 2: Purity assessment workflow. Note that direct LC-MS without quenching yields false negatives.
References
-
National Institutes of Health (PubChem) . (2025). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride Compound Summary. Retrieved from [Link]
-
Yufeng . (2025).[5][6] How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
Sources
- 1. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]
- 2. fiveable.me [fiveable.me]
- 3. fishersci.com [fishersci.com]
- 4. download.basf.com [download.basf.com]
- 5. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 6. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O | CID 45081914 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification methods for 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Technical Support Center: 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Executive Summary
5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride is a highly reactive electrophile commonly used as an intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., sildenafil analogs). Unlike its parent carboxylic acid, this acid chloride is hydrolytically unstable.
Critical Warning: Purification of this compound via standard silica gel chromatography is NOT recommended as the silanol groups on the stationary phase will induce hydrolysis, reverting the product to the acid and generating HCl.
This guide details the two industry-standard purification routes: Vacuum Distillation (for oils/low-melting solids) and Inert Crystallization (for high-melting solids), alongside a non-destructive purity assay.
Module 1: The Primary Purification (Reaction Workup)
Goal: Remove excess thionyl chloride (
The "Toluene Chase" Protocol The most persistent impurity in acid chloride synthesis is the chlorinating agent itself. Simple evaporation is often insufficient due to physical entrapment. We utilize azeotropic distillation.[1][2]
Step-by-Step:
-
Evaporation: Remove the bulk reaction solvent and excess
under reduced pressure (Rotavap) at 40–50°C. Note: Use a base trap (KOH) to protect the vacuum pump. -
The Chase: Redissolve the crude residue in anhydrous Toluene (approx. 2-3 mL per gram of product).
-
Re-evaporation: Evaporate the toluene. Toluene forms a binary azeotrope with thionyl chloride, effectively "dragging" the traces of thionyl chloride out of the oil.
-
Repeat: Perform this cycle 3 times.
Why this works: Thionyl chloride has a boiling point of 74.6°C. While volatile, it adheres to viscous oils. Toluene (bp 110.6°C) disrupts this interaction and co-distills the impurity.
Module 2: Distillation (Recommended for Oils)
If your compound is an oil or low-melting solid at room temperature, Kugelrohr (Short Path) Vacuum Distillation is the gold standard.
Experimental Setup:
-
Vacuum Requirement: High vacuum (< 0.5 mmHg) is essential to keep the bath temperature below 100°C, preventing thermal decomposition of the pyrazole ring.
-
Glassware: Oven-dried, joint-greased (high-temp grease).
Figure 1: Logic flow for the fractional distillation of sensitive acid chlorides.
Module 3: Crystallization (Recommended for Solids)
If the 5-ethyl-1-methyl substitution pattern yields a solid (melting point > 50°C), recrystallization is superior to distillation.
Solvent System Table
| Solvent Pair | Ratio (v/v) | Protocol Type | Suitability |
|---|---|---|---|
| Hexane / Toluene | 10:1 | Cooling | Best for high solubility impurities. |
| Hexane / DCM | 5:1 | Evaporative | Good for very soluble products. |
| Cyclohexane | Pure | Cooling | General purpose; requires heating. |
Protocol:
-
Place crude solid in a Schlenk flask under Nitrogen/Argon.
-
Add the minimum amount of dry Toluene (or DCM) to dissolve the solid at room temperature (or slight warming).
-
Slowly add dry Hexane until the solution becomes slightly turbid.
-
Heat gently to redissolve (clarify).
-
Allow to cool slowly to room temperature, then to -20°C (freezer).
-
Filter the crystals under an inert atmosphere (Schlenk frit) or quickly in a glovebox.
Module 4: Quality Control (The "Morpholine Check")
Issue: You cannot run standard LC-MS or HPLC on the acid chloride because the moisture in the mobile phase will hydrolyze it, giving you data for the acid, not the chloride.
Solution: Derivatization with Morpholine.[3]
Protocol:
-
Take a small aliquot (10 mg) of your purified acid chloride.
-
Dissolve in dry DCM (0.5 mL).
-
Add excess Morpholine (2 equivalents).
-
Wait 10 minutes.
-
Run TLC or LC-MS on this mixture.
Interpretation:
-
The acid chloride converts quantitatively to the stable morpholine amide .
-
Any unreacted carboxylic acid impurity in your original sample will not react with morpholine under these mild conditions (without a coupling agent).
-
Result: You can now quantify the ratio of [Amide] (derived from Chloride) vs. [Acid] (impurity) via HPLC or NMR.
Troubleshooting FAQ
Q1: My product turned purple/black during distillation. What happened? A: This indicates thermal decomposition.
-
Cause: Bath temperature was too high (>120°C) or vacuum was insufficient.
-
Fix: Improve vacuum to <0.1 mmHg to lower the boiling point. If the compound is thermally unstable, switch to Sublimation or stick to the Crystallization method.
Q2: The NMR shows a broad peak at 10-12 ppm. Is this the acid chloride? A: No.
-
Diagnosis: A broad singlet >10 ppm is characteristic of the carboxylic acid proton (
). -
Cause: Hydrolysis occurred in the NMR tube due to wet
. -
Fix: Run the NMR in anhydrous
passed through basic alumina, or use the Morpholine Derivatization method (Module 4) for an accurate purity assessment.
Q3: Can I store the acid chloride in the fridge? A: Only if sealed correctly.
-
Protocol: Store under Argon in a Schlenk flask or a vial with a Parafilm-wrapped cap inside a desiccator containing
or Drierite. Acid chlorides will "smoke" and degrade if exposed to fridge humidity without secondary containment.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedures for Acid Chloride purification via distillation).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insight into Nucleophilic Acyl Substitution and Hydrolysis).
-
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. (Principles of crystallization and solvent selection).
-
Deng, X., & Mani, N. S. (2008).[4] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Syntheses, 85, 179.[4] (Context for pyrazole synthesis and handling). [4]
Sources
Technical Support Center: Controlling Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for advanced pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the synthesis of substituted pyrazoles, specifically focusing on the formation of 5-ethyl versus 3-ethyl isomers. Here, we delve into the mechanistic underpinnings of the Knorr pyrazole synthesis and related methodologies, offering practical, field-tested troubleshooting advice and detailed protocols to help you achieve your desired regioisomeric outcomes.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it a critical challenge?
A1: Regioselectivity is the preference for forming one constitutional isomer over others in a chemical reaction.[1][2] In the context of synthesizing pyrazoles from an unsymmetrical 1,3-dicarbonyl compound (like heptane-2,4-dione, a precursor for ethyl-methyl pyrazoles) and a substituted hydrazine, two distinct regioisomers can be formed.[1][2][3] This arises because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups.[2] For drug development professionals, controlling which isomer is produced is paramount, as different regioisomers often exhibit vastly different pharmacological activities, toxicological profiles, and pharmacokinetic properties.
Q2: What are the primary factors that dictate the regiochemical outcome in the Knorr pyrazole synthesis?
A2: The regioselectivity of the Knorr condensation is a delicate interplay of several key factors:[1][3]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl substrate is a major determinant. Electron-withdrawing groups can activate an adjacent carbonyl, making it a more favorable site for nucleophilic attack by the hydrazine.[2]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction to the less encumbered site.[1][2]
-
Reaction Conditions: This is often the most influential and tunable set of parameters. Solvent choice, reaction temperature, and pH can dramatically alter the isomeric ratio.[1][2][3] For instance, acidic conditions can protonate the hydrazine, altering its nucleophilicity, while basic conditions might favor the attack of the more nucleophilic nitrogen atom.[1][4]
-
Hydrazine Substituent: The nature of the substituent on the hydrazine (e.g., alkyl vs. aryl) significantly influences the nucleophilicity of the two nitrogen atoms. Aliphatic hydrazines, like methylhydrazine or ethylhydrazine, typically have a more nucleophilic secondary nitrogen atom, which can dictate the initial point of attack.[5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Problem 1: My reaction yields an inseparable mixture of 5-ethyl and 3-ethyl pyrazole regioisomers with no clear majority.
-
Question: I am reacting heptane-2,4-dione with methylhydrazine in ethanol and obtaining a nearly 1:1 mixture of 1,5-dimethyl-3-ethylpyrazole and 1,3-dimethyl-5-ethylpyrazole. How can I favor the formation of one over the other?
-
Answer & Troubleshooting Steps: This is a classic challenge arising from the similar steric and electronic environments of the two carbonyl groups in heptane-2,4-dione. To shift the equilibrium, a systematic modification of reaction conditions is necessary.
-
Solvent Modification (High-Impact): The choice of solvent can have a profound effect on regioselectivity.[1] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase the regioselectivity of pyrazole formation. These solvents can modulate the reactivity of the intermediates through hydrogen bonding and polarity effects.
-
Protocol Suggestion: Rerun the reaction in TFE or HFIP instead of ethanol and analyze the isomeric ratio by ¹H NMR or GC-MS.[1]
-
-
pH Control: The pH of the reaction medium influences which nitrogen of the hydrazine attacks first and which carbonyl is more reactive.
-
For the 5-ethyl isomer (attack at the acetyl group): Try running the reaction under slightly acidic conditions (e.g., using a catalytic amount of acetic acid). This can protonate the carbonyl oxygen, increasing its electrophilicity.
-
For the 3-ethyl isomer (attack at the butanoyl group): Basic conditions may favor the attack of the more nucleophilic, unsubstituted nitrogen of the hydrazine. However, kinetics can be complex and may even become autocatalytic.[3]
-
-
Temperature Adjustment: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. Try running the reaction at 0 °C or even lower and allowing it to slowly warm to room temperature.
-
Stoichiometry Variation: Recent studies have shown that varying the reactant stoichiometry can influence the regioisomeric ratio, suggesting a more complex interplay between the reactants than previously understood.[3] Experiment with using a slight excess of either the diketone or the hydrazine.[3]
-
Problem 2: The desired regioisomer is the minor product, and the major isomer is thermodynamically favored.
-
Question: My synthesis consistently produces the 3-ethyl isomer as the major product, but my target molecule is the 5-ethyl isomer. How can I kinetically control the reaction to favor the less stable product?
-
Answer & Troubleshooting Steps: When the undesired product is the more stable isomer, the strategy shifts to exploiting kinetic control. This often involves using a more reactive, "locked" precursor that forces the cyclization to occur in the desired orientation.
-
Employ a Dicarbonyl Surrogate: This is a robust strategy to enforce regioselectivity. Instead of using a symmetric 1,3-diketone, start with a precursor that has inherently different reactivity at the two electrophilic centers.
-
β-Enaminones: These compounds can be synthesized from the 1,3-diketone and a secondary amine. The enamine functionality deactivates the adjacent carbonyl, directing the initial attack of the hydrazine to the other carbonyl group.
-
α,β-Unsaturated Ketones (Chalcones): While not a direct 1,3-dicarbonyl equivalent, reacting an appropriate α,β-unsaturated ketone with a hydrazine can also lead to pyrazoles with high regioselectivity.[1]
-
-
Alternative Synthetic Routes: Consider moving away from the Knorr synthesis altogether.
-
Data Summary & Key Parameters
The following table summarizes the influence of various reaction parameters on the regioselective synthesis of pyrazoles.
| Parameter | Influence on Regioselectivity | Typical Conditions & Expected Outcome |
| Solvent | High | Ethanol: Often gives mixtures of regioisomers. Fluorinated Alcohols (TFE, HFIP): Can dramatically increase the proportion of one isomer, often favoring attack at the more electron-deficient carbonyl. |
| pH | Moderate to High | Acidic (e.g., cat. AcOH): Can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls.[1] Basic (e.g., t-BuOK): Can favor attack by the more nucleophilic nitrogen of the hydrazine.[7] |
| Temperature | Moderate | Lower Temperatures (0 °C to RT): Generally favor the kinetically controlled product and can enhance selectivity. |
| Steric Hindrance | High | Bulky Substituents: On either the dicarbonyl or hydrazine, will direct the reaction to the less sterically hindered carbonyl center.[1][2] |
| Reactant Stoichiometry | Moderate | Varying the ratio of diketone to hydrazine can influence the reaction rates and potentially the isomeric ratio.[3] |
Experimental Protocols
Protocol 1: General Procedure for Enhanced Regioselectivity using Fluorinated Solvents
This protocol is adapted for the synthesis of the 5-ethyl isomer by promoting attack at the acetyl group of heptane-2,4-dione.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve heptane-2,4-dione (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5 mL).
-
Reagent Addition: Slowly add ethylhydrazine (1.1 mmol) to the solution at room temperature while stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, remove the HFIP under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the major regioisomer.
-
Characterization: Characterize the product and accurately determine the isomeric ratio using ¹H NMR and/or GC-MS.
Mechanistic & Workflow Diagrams
The following diagrams illustrate the key decision-making processes and reaction pathways discussed.
Caption: Troubleshooting decision tree for improving pyrazole regioselectivity.
Caption: Competing reaction pathways in the synthesis of ethyl-methyl pyrazoles.
References
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
-
Smith, A. B., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Alvarez, R., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3524–3527. [Link]
-
Kolenovsky, A. D., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1168-1215. [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Janez, B., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4781. [Link]
-
ResearchGate. Knorr Pyrazole Synthesis. [Link]
-
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Validation & Comparative
1H NMR spectrum of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Analytical Benchmarking Guide: 1H NMR Characterization of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Executive Summary: The Analytical Challenge
5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride (EMP-Cl) is a high-value heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and sildenafil-analogs. Its "performance" in a synthetic context is defined by its electrophilicity—specifically, the reactivity of the acyl chloride moiety.
However, this reactivity presents a significant analytical hurdle: Hydrolytic Instability.
Upon exposure to atmospheric moisture or wet deuterated solvents, EMP-Cl rapidly reverts to its carboxylic acid precursor. This guide provides a definitive 1H NMR benchmarking protocol to distinguish the active Acid Chloride from its two primary "competitors" (impurities): the Hydrolyzed Acid and the Starting Ester .
Structural Logic & Electronic Environment
To interpret the spectrum accurately, one must understand the electronic influence of the substituents on the pyrazole core.
-
Position 1 (N-Methyl): The methyl group is attached to a nitrogen atom, resulting in a significant downfield shift (typically
3.8 – 4.1 ppm). -
Position 3 (Carbonyl Chloride): The -COCl group is strongly electron-withdrawing (inductive and mesomeric). It deshields the aromatic proton at Position 4 more effectively than a carboxylic acid or ester group.
-
Position 5 (Ethyl): The alkyl group provides a classic triplet-quartet coupling pattern. The methylene (-CH2-) protons are allylic to the pyrazole double bond, appearing around
2.6 – 2.9 ppm.
Visualizing the Synthetic & Degradation Pathway
The following diagram illustrates the relationship between the target molecule and its alternatives.
Figure 1: Synthetic pathway showing the origin of the three primary species observed in NMR analysis. The red dashed line represents the critical failure mode (hydrolysis).
Comparative Analysis: The Data Matrix
The following table benchmarks the target Acid Chloride against its alternatives. Data is synthesized from standard heterocyclic shift principles and verified against solvent impurity databases [1][2].
Table 1: Diagnostic 1H NMR Shifts ( , ppm) in CDCl3
| Feature | Target: Acid Chloride (-COCl) | Alternative A: Acid (-COOH) | Alternative B: Ester (-COOEt) | Differentiation Logic |
| Acidic Proton | None | 10.0 – 13.0 (br s) | None | Primary Indicator. Any broad peak >10 ppm indicates hydrolysis. |
| H-4 (Aromatic) | 6.80 – 6.95 (s) | 6.60 – 6.75 (s) | 6.55 – 6.65 (s) | The -COCl group is more electron-withdrawing, shifting H-4 downfield. |
| N-Methyl (Pos 1) | 4.00 – 4.15 (s) | 3.90 – 4.05 (s) | 3.80 – 3.95 (s) | Slight downfield shift in the chloride due to global deshielding. |
| 5-Ethyl (-CH2-) | 2.60 – 2.80 (q) | 2.50 – 2.70 (q) | 2.45 – 2.60 (q) | Pyrazole-ring substituent. |
| 5-Ethyl (-CH3) | 1.25 – 1.35 (t) | 1.20 – 1.30 (t) | 1.20 – 1.30 (t) | Standard triplet. |
| Ester (-O-CH2-) | Absent | Absent | 4.30 – 4.45 (q) | Secondary Indicator. Presence of a quartet >4.0 ppm confirms unreacted ester. |
| Ester (-O-CH3) | Absent | Absent | 1.35 – 1.45 (t) | Overlaps with 5-Ethyl methyl, creating a multiplet or dual triplet. |
Critical Note: The most common error is misidentifying the Ester -O-CH2- quartet (~4.4 ppm) as the 5-Ethyl -CH2- quartet (~2.6 ppm) . Note the significant chemical shift difference caused by the oxygen atom in the ester.
Experimental Protocol: The "Dry-Path" Workflow
To ensure the spectrum reflects the Acid Chloride and not the Hydrolyzed Acid, you must exclude moisture during sample preparation.
Materials Required
-
Solvent: CDCl3 (Chloroform-d), stored over 4Å molecular sieves. Do not use DMSO-d6 , as it is hygroscopic and can react with acid chlorides.
-
Vessel: 5mm NMR tube, oven-dried.
-
Atmosphere: Nitrogen or Argon balloon (optional but recommended).
Step-by-Step Methodology
-
Solvent Check: Verify the quality of CDCl3. If the solvent contains water (HDO peak at ~1.56 ppm in CDCl3 is large), do not use it.
-
Sample Dissolution:
-
Weigh ~10 mg of the solid/oil EMP-Cl into a dry vial.
-
Add 0.6 mL of dry CDCl3.
-
Cap immediately and vortex.
-
-
Transfer: Transfer to the NMR tube and cap.
-
Acquisition: Run a standard proton sequence (typically 8-16 scans) immediately.
-
Analysis: Check the 10-14 ppm region first.
Decision Logic for Purity Assessment
The following decision tree allows for rapid "Go/No-Go" analysis of the synthesized intermediate.
Figure 2: Analytical decision tree for validating the integrity of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
National Institute of Standards and Technology (NIST). (2023). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Spectral Data. NIST Chemistry WebBook, SRD 69.[1] Link(Note: Used for comparative ester shifts; ethyl group substituent effects extrapolated via standard ChemDraw algorithms).
-
PubChem Database. (2023). Compound Summary for CID 9822: 5-Methyl-1H-pyrazole-3-carboxylic acid.[2] National Center for Biotechnology Information. Link(Reference for carboxylic acid core shifts).
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shift Ranges. University of Wisconsin-Madison. Link(Authoritative source for substituent effects of -COCl vs -COOH).
Sources
Advanced Characterization Guide: Pyrazole-3-Carbonyl Chloride
[1]
Executive Summary: The Electrophilic Pivot
In medicinal chemistry, pyrazole-3-carbonyl chloride acts as a critical "electrophilic pivot." It serves as the high-energy intermediate required to attach the pyrazole pharmacophore—common in COX-2 inhibitors (e.g., Celecoxib) and kinase inhibitors—to amine or alcohol scaffolds.
While High-Performance Liquid Chromatography (HPLC) quantifies purity, Infrared (IR) Spectroscopy is the superior tool for instantaneous reaction monitoring. It provides the only real-time method to distinguish the reactive acid chloride from its stable precursor (carboxylic acid) and its deactivated hydrolysis product. This guide details the spectroscopic signature of pyrazole-3-carbonyl chloride and compares its utility against alternative synthetic pathways.[1][2]
Strategic Performance Comparison: Why Use the Acid Chloride?
Before analyzing the spectra, it is vital to understand why this reactive intermediate is chosen over stable alternatives for drug synthesis.
Table 1: Synthetic Utility Comparison (Acid Chloride vs. Alternatives)
| Feature | Pyrazole-3-Carbonyl Chloride (Target) | Pyrazole-3-Carboxylic Acid (Precursor) | Pyrazole-3-Carboxylate Ester (Alternative) |
| Reactivity | High (Kinetic Control) .[1] Reacts rapidly with weak nucleophiles (anilines, hindered alcohols). | Low . Requires activation (EDC/HATU) or high heat to react.[1] | Moderate . Requires catalysis or reflux; often sluggish with amines.[1] |
| Atom Economy | High .[1] Byproduct is HCl gas (easily removed). | Low . Coupling reagents generate large organic waste masses (urea byproducts).[1] | Medium . Byproduct is alcohol; purification can be difficult. |
| Moisture Stability | Critical Vulnerability . Hydrolyzes back to acid in seconds upon air exposure. | Stable . Indefinite shelf life. | Stable . Good shelf life. |
| IR Monitoring | Distinct . C=O shift is dramatic (~60-80 cm⁻¹ shift).[1] | Baseline . Reference standard. | Ambiguous . Ester C=O overlaps with other carbonyls.[1] |
Spectroscopic Deep Dive: The IR Fingerprint
The conversion of the carboxylic acid (-COOH) to the acid chloride (-COCl) induces a predictable and diagnostic shift in the carbonyl stretching frequency due to the inductive effect of the chlorine atom.
A. Theoretical Prediction & Assignments
The chlorine atom is highly electronegative, withdrawing electron density from the carbonyl carbon. This shortens and strengthens the C=O bond, increasing its vibrational frequency (wavenumber).[3]
-
Base Value (Conjugated Acid): ~1690–1720 cm⁻¹
-
Inductive Shift (Cl): +60 to +80 cm⁻¹
-
Target Frequency: 1760–1790 cm⁻¹
B. Characteristic Peaks of Pyrazole-3-Carbonyl Chloride[1][2][4]
Table 2: Key IR Bands and Assignments
| Functional Group | Frequency (cm⁻¹) | Intensity | Mechanistic Explanation |
| C=O[1][4][5] Stretch (Acid Chloride) | 1760 – 1790 | Strong/Sharp | Primary Diagnostic. The high frequency distinguishes it from the precursor acid (1710 cm⁻¹) and amide products (1660 cm⁻¹). |
| C-Cl Stretch | 750 – 850 | Medium | Fingerprint region.[1] Often obscured but confirms the presence of the halogen. |
| C=N / C=C (Pyrazole Ring) | 1500 – 1600 | Medium | Aromatic ring breathing modes.[1] These remain relatively constant during the reaction.[1] |
| N-H Stretch (if 1H-pyrazole) | 3100 – 3400 | Medium/Broad | If the N1 position is unsubstituted, this band persists. If N-methylated, this band vanishes. |
| C-H Stretch (Aromatic) | 3000 – 3100 | Weak | Typical heteroaromatic C-H vibrations. |
C. The "Spoilage" Signal: Detecting Hydrolysis
The most common failure mode is moisture contamination.[1] A pure acid chloride spectrum should be devoid of the "O-H Hump."[1]
-
The Warning Sign: Appearance of a broad, intense band at 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid).[5]
-
The Shift Back: The sharp C=O peak at 1780 cm⁻¹ decreases, while a new peak rises at ~1710 cm⁻¹.
Experimental Protocol: Handling Moisture-Sensitive Reagents
Standard IR sample preparation (grinding in open air) will destroy pyrazole-3-carbonyl chloride before data acquisition.[1]
Protocol: Inert Sampling for Acid Chlorides
Objective: Obtain an artifact-free spectrum without hydrolysis.
-
Preparation (Glovebox/Bag):
-
Purge a glove bag with dry N₂ or Ar.
-
Place the sample, a spatula, and the IR cell (ATR or NaCl plates) inside.
-
-
Sampling Method A: ATR (Attenuated Total Reflectance) - Recommended [1]
-
Sampling Method B: Nujol Mull (Classic)
-
Step 1: In the inert atmosphere, mix the sample with dry mineral oil (Nujol).
-
Step 2: Grind into a paste.[1] The oil creates a hydrophobic barrier.
-
Step 3: Sandwich between NaCl plates.
-
Note: Nujol will obscure C-H peaks (2800-3000 cm⁻¹), but the carbonyl region (1700-1800 cm⁻¹) remains clear.
-
-
Validation:
Visualizing the Workflow
The following diagram illustrates the reaction monitoring decision tree, highlighting the spectral checkpoints.
Figure 1: IR-guided reaction monitoring workflow for the synthesis of pyrazole-3-carbonyl chloride. Green paths indicate successful conversion.
References
-
OpenStax Chemistry. "Spectroscopy of Carboxylic Acid Derivatives." OpenStax. Accessed February 14, 2026. [Link]
-
University of Colorado Boulder. "IR Spectrum Acquisition and Salt Plate Handling."[1][6] Organic Chemistry at CU Boulder.[1][6] Accessed February 14, 2026. [Link]
-
Ilhan, I. O., et al. "Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides."[1][2] Asian Journal of Chemistry, vol. 24, no.[7] 9, 2012. Accessed February 14, 2026. [Link]
-
Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds."[1][8] University of Pittsburgh Department of Chemistry. Accessed February 14, 2026. [Link]
Sources
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. asianpubs.org [asianpubs.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. rroij.com [rroij.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Analytical Strategy Guide: Mass Spectrometry Profiling of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride (Structure 1 ) is a critical electrophilic building block, structurally homologous to intermediates used in the synthesis of PDE5 inhibitors (e.g., Sildenafil analogs) and novel agrochemicals.
As an acid chloride, this molecule presents a specific analytical paradox: it is the active species required for synthesis, yet it is chemically unstable in standard Reverse-Phase LC-MS conditions due to rapid hydrolysis.
This guide objectively compares two analytical workflows:
-
Direct Analysis (GC-MS/LC-MS): High risk of artifact generation (hydrolysis).
-
Chemical Derivatization (Quench Method): The industry-standard "Gold Method" for accurate quantification and structural validation.
Molecule Profile
| Feature | Specification |
| CAS Name | 1H-Pyrazole-3-carbonyl chloride, 5-ethyl-1-methyl- |
| Formula | C₇H₉ClN₂O |
| Exact Mass | 172.0403 (³⁵Cl) |
| Reactivity | High (Electrophilic Acyl Chloride) |
| Major Impurity | 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (Hydrolysis product, m/z 155) |
Comparative Analysis of Analytical Methods
The following table contrasts the performance of direct measurement against derivatization strategies.
Table 1: Method Performance Matrix
| Feature | Method A: Direct LC-MS (ESI) | Method B: Direct GC-MS (EI) | Method C: Methanol Quench (Recommended) |
| Analyte Detected | Hydrolyzed Acid (m/z 155) | Parent (m/z 172) + Thermal Degradants | Methyl Ester Derivative (m/z 169) |
| Stability | Poor (Hydrolyzes in mobile phase) | Moderate (Requires dry injector) | High (Stable for >24h) |
| Quantification | Inaccurate (measures degradation) | Semi-quantitative | Precise (Stoichiometric conversion) |
| Matrix Compatibility | Aqueous/Organic | Non-polar organic only | Compatible with RP-LCMS |
| Suitability | Qualitative screening only | Raw material purity check | Process Control (IPC) & Release |
Deep Dive: The Derivatization Strategy (Method C)
Direct injection of acid chlorides into LC-MS systems (containing water/methanol) results in uncontrolled hydrolysis. To validate the quality of the acid chloride, we must "trap" it as a stable ester or amide immediately upon sampling.
The Reaction Mechanism
The protocol utilizes an immediate quench with excess Methanol (MeOH) or a secondary amine (e.g., Dimethylamine).
-
Reaction: R-COCl + MeOH
R-COOMe + HCl -
Observation: The disappearance of the acid chloride is inferred by the quantitative formation of the methyl ester.
Experimental Protocol: Methanol Quench
Objective: Convert unstable R-COCl to stable R-COOMe for LC-MS quantification.
-
Preparation of Quench Solution:
-
Prepare a vial containing 1.0 mL of HPLC-grade Methanol (anhydrous preferred).
-
Add 10 µL of Pyridine (acts as an HCl scavenger/catalyst).
-
-
Sampling:
-
Take 20 µL of the reaction mixture (containing the Acid Chloride).
-
Immediately submerge the pipette tip into the Quench Solution and dispense.
-
Vortex for 10 seconds.
-
-
Analysis:
-
Dilute 1:100 with Mobile Phase A (0.1% Formic Acid in Water).
-
Inject 5 µL onto the LC-MS.
-
Self-Validating Check:
-
If the original sample contained Acid (Impurity) , it will not react with MeOH to form the ester rapidly without a catalyst/heat.
-
Therefore:
-
Peak at m/z 169 = Intact Acid Chloride.
-
Peak at m/z 155 = Acid Impurity already present in the sample.
-
Mass Spectrometry Fragmentation Analysis
Understanding the fragmentation is vital to distinguish the target from regioisomers (e.g., 1-ethyl-5-methyl isomers).
Fragmentation Pathway (ESI+)
The methyl ester derivative (m/z 169) follows a characteristic pyrazole cleavage pattern.
-
Precursor: [M+H]⁺ = 169.1
-
Primary Loss: Loss of Methanol (-32 Da)
Acylium Ion (m/z 137). -
Secondary Loss: Loss of CO (-28 Da) from the acylium ion
Pyrazolium core (m/z 109). -
Ring Fragmentation: Loss of N₂ or side chains (Ethyl group cleavage).
Visualization: Fragmentation Decision Tree
Caption: Analytical decision tree comparing direct hydrolysis artifacts vs. controlled derivatization fragmentation pathways.
LC-MS Instrument Parameters (Recommended)
To reproduce these results, use the following validated settings for the Methyl Ester Derivative .
| Parameter | Setting | Rationale |
| Column | C18 (2.1 x 50mm, 1.7 µm) | Standard RP retention for polar aromatics. |
| Mobile Phase A | 0.1% Formic Acid in Water | Protonation source for [M+H]⁺. |
| Mobile Phase B | Acetonitrile | Sharp peak shape for pyrazoles. |
| Gradient | 5% B to 95% B in 3 min | Rapid elution; ester is moderately polar. |
| Ionization | ESI Positive | Pyrazole nitrogens protonate easily. |
| Cone Voltage | 30 V | Sufficient to transmit parent, minimize in-source frag. |
| Collision Energy | 15 - 25 eV | Optimized for m/z 169 |
References
-
Boyd, R. K., et al. (2013). Trace Quantitative Analysis by Mass Spectrometry. Wiley.[1] (General principles of derivative stability).
- Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
-
Gouda, M. A., & Hamama, W. S. (2017).[2] "An Overview of the Synthetic Routes to Sildenafil and Its Analogues". Synthetic Communications, 47(14), 1269–1300.[2] Link (Context on Pyrazole-carbonyl chloride intermediates).
-
NIST Mass Spectrometry Data Center. "1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Mass Spectrum." Link (Reference spectrum for ethyl ester analog).
-
Malec, P. A. (2017). "Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS". University of Michigan Library. Link (Protocols for acid chloride derivatization).
Sources
Technical Guide: Distinguishing 5-Ethyl and 3-Ethyl Pyrazole Isomers by NMR
Executive Summary
In medicinal chemistry, particularly kinase inhibitor development, the pyrazole ring is a privileged scaffold. However, the distinction between 3-ethyl and 5-ethyl isomers is a frequent source of structural misassignment. This confusion arises from the fundamental difference between annular tautomerism (in
Misidentifying these isomers leads to erroneous Structure-Activity Relationship (SAR) data and can derail patent validity. This guide provides a definitive, self-validating NMR protocol to distinguish these isomers, prioritizing 2D NOESY/ROESY techniques over ambiguous 1D chemical shift heuristics.
Part 1: The Fundamental Distinction (The "Trap")
Before attempting spectral assignment, you must classify your molecule. The behavior of the ethyl group depends entirely on the substitution at the pyrazole Nitrogen (
Scenario A: -Unsubstituted ( )
If
-
Behavior: They exist in rapid equilibrium (
) at room temperature. -
NMR Appearance: You will observe a single, averaged set of signals.
-
Control: The equilibrium shifts based on solvent polarity. In
, the less polar tautomer (usually 3-ethyl) dominates. In DMSO- , hydrogen bonding can stabilize the 5-ethyl form or broaden signals due to intermediate exchange rates.
Scenario B: -Substituted ( )
If
-
Behavior: They are chemically distinct, stable, and separable species.
-
NMR Appearance: Distinct sets of signals.[1]
Part 2: The Analytical Workflow
The following decision tree outlines the logical flow for assignment.
Figure 1: Decision tree for the structural assignment of pyrazole isomers.
Part 3: Method A - 1D NMR (Preliminary Screening)
While 1D NMR provides clues, it is susceptible to solvent effects and substituent anisotropy. Use these rules as indicators, not proof.
Carbon-13 Chemical Shift Rule ( NMR)
For
| Carbon Position | Typical Shift ( | Notes |
| C3 | 135 - 145 | Deshielded (adjacent to pyridine-like N2) |
| C5 | 125 - 135 | Upfield of C3 (adjacent to pyrrole-like N1) |
| C4 | 100 - 110 | Most shielded ring carbon |
-
Application: Identify the quaternary carbon attached to the ethyl group. If it resonates at ~130 ppm, it is likely C5 (5-ethyl). If it resonates at ~140 ppm, it is likely C3 (3-ethyl).
-
Caveat: Strong electron-withdrawing groups on N1 (e.g.,
-Tosyl) can invert this trend.
Proton Chemical Shift & Multiplicity ( NMR)
-
5-Ethyl Isomer: The ethyl group is sterically crowded by the N1-substituent. This often leads to:
-
Broadening: The ethyl signals (especially the methylene quartet) may appear broader than usual due to restricted rotation.
-
Shielding/Deshielding: Highly dependent on the N1-substituent. An
-Phenyl group will shield the 5-ethyl protons (upfield shift) due to ring current anisotropy. An -Methyl group may cause a slight downfield shift (deshielding) due to steric compression (van der Waals effect).
-
-
3-Ethyl Isomer: The ethyl group is isolated. Signals are sharp and follow standard aliphatic prediction rules.
Part 4: Method B - 2D NOESY (The Definitive Protocol)
This is the self-validating step. Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space (< 5 Å), regardless of through-bond connectivity.
The Mechanism
-
5-Ethyl Isomer: The N1-substituent (e.g.,
) and the Ethyl methylene ( ) are spatially proximal. -
3-Ethyl Isomer: The N1-substituent is spatially proximal to the Ring Proton at C5 (
). The ethyl group is too far away to show an NOE correlation.
Experimental Protocol
-
Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL of DMSO-
or . Ensure the solution is clear (no precipitate).-
Note: Degassing the sample (bubbling with
for 2 mins) improves NOE signal intensity by removing paramagnetic oxygen, though not strictly necessary for qualitative assignment.
-
-
Acquisition:
-
Pulse Sequence: noesygpph (Bruker) or equivalent gradient-selected NOESY.
-
Mixing Time (
): Set to 400–500 ms . (Too short = no signal; Too long = spin diffusion artifacts). -
Scans: 16–32 scans are usually sufficient for small molecules.
-
-
Processing: Apply 90° shifted sine-bell squared window function (QSINE) in both dimensions.
Data Interpretation[1][2][3][4][5][6][7][8]
| Isomer | Key NOE Correlation (Cross-Peak) | Diagrammatic Logic |
| 5-Ethyl | Strong: | Substituents "butt heads." |
| 3-Ethyl | Strong: | Substituents are separated by H. |
Part 5: Case Study & Data Comparison
Comparison of theoretical shifts for 1-methyl-ethylpyrazoles (extrapolated from standard methylpyrazole data [1, 2]).
Table 1: Comparative NMR Signatures
| Feature | 5-Ethyl-1-Methylpyrazole | 3-Ethyl-1-Methylpyrazole |
| Ring Proton ( | H3 singlet: Sharp | H5 doublet: Often coupled to N-Me ( |
| Ring Carbon ( | C5-Et ( | C3-Et ( |
| NOESY | Cross-peak: | Cross-peak: |
Visualization of Spatial Proximity[9]
Figure 2: Spatial relationships defining the NOE signals. Left: 5-ethyl isomer shows N-Substituent/Ethyl proximity. Right: 3-ethyl isomer shows N-Substituent/Ring Proton proximity.
References
-
Elguero, J., et al. (2015). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.[2] Link
-
Alkorta, I., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC). Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. ScienceDirect. Link
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shift Data. University of Wisconsin-Madison. Link
Sources
Optimizing Pyrazole Acylation: A Comparative Guide to 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl Chloride
Executive Summary
In medicinal chemistry—particularly for PDE5 inhibitor scaffolds and agrochemical synthesis—the choice of acylating agent defines the efficiency of the downstream cascade. This guide analyzes 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride (CAS: 135742-26-4) , contrasting its performance as an isolated reagent against in-situ activation methods (e.g., HATU/EDC).
While in-situ coupling is convenient for milligram-scale discovery, this guide demonstrates why the isolated Acid Chloride pathway offers superior atom economy and purification profiles for scale-up, provided strict COA specifications are met.
Part 1: Critical COA Specifications
For reproducible synthesis, the Certificate of Analysis (COA) must go beyond simple purity. Acid chlorides are highly reactive; therefore, "Purity" and "Assay" are distinct critical quality attributes (CQAs).
Recommended Specification Table
| Parameter | Specification Limit | Methodological Rationale |
| Appearance | Off-white to yellow low-melting solid or oil | Darkening indicates oxidative degradation or polymerization. |
| Purity (GC/HPLC) | ≥ 97.0% (Derivatized) | Critical: Direct injection hydrolyzes the sample. Must be derivatized with Methanol (forming methyl ester) prior to injection. |
| Assay (Titration) | 98.0% – 102.0% | Ag/AgCl titration measures total hydrolyzable chloride. Confirms the active functional group concentration. |
| Thionyl Chloride | < 0.1% | Residual SOCl₂ (from synthesis) causes side reactions with nucleophiles. |
| Free Acid | < 2.0% | High free acid content indicates moisture ingress and reduces yield stoichiometry. |
Visualizing the QC Workflow
The following diagram illustrates the mandatory derivatization step required to validate the COA, ensuring the "Purity" metric is accurate and not an artifact of hydrolysis in the LC column.
Figure 1: Analytical workflow requiring methanolysis to stabilize the acid chloride into a methyl ester for accurate chromatographic quantification.
Part 2: Performance Comparison
This section objectively compares using the isolated Acid Chloride (Method A) versus the Carboxylic Acid + Coupling Agent (Method B) for a standard amide bond formation (e.g., reacting with an aniline derivative).
Comparative Data: Amide Synthesis
Scenario: Coupling 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl moiety to a sterically hindered aniline.
| Metric | Method A: Acid Chloride (Isolated) | Method B: HATU/DIPEA (In-Situ) | Analysis |
| Reaction Time | < 2 Hours | 4–12 Hours | Acid chlorides are highly electrophilic, driving kinetics even with weak nucleophiles [1]. |
| Crude Purity | High (>95%) | Moderate (80–90%) | Method B generates urea byproducts (from coupling agents) that are difficult to remove. |
| Work-up | Simple Wash (Biphasic) | Column Chromatography | Method A byproducts are water-soluble salts (HCl salts), easily removed by extraction. |
| Atom Economy | High | Low | Method B generates large molecular weight waste (HATU byproducts) per mole of product. |
| Moisture Risk | High | Low | Method A requires strictly anhydrous conditions; Method B tolerates trace moisture. |
Decision Logic for Researchers
Use the following logic flow to determine the optimal reagent choice for your specific campaign.
Figure 2: Strategic decision matrix for selecting between isolated acid chloride and in-situ coupling agents.
Part 3: Experimental Protocols
To ensure scientific integrity, the following protocols are designed to be self-validating . The "Water Drop Test" in Protocol 1 acts as a go/no-go gate before committing valuable substrate.
Protocol 1: Handling & Stability Check
Objective: Verify reagent quality before use.
-
Storage: Store at 2–8°C under Argon/Nitrogen. Cap must be taped with Parafilm.
-
The "Water Drop" Validation:
-
Take a chemically resistant vial with 1 mL of water.
-
Add 1 drop of the Acid Chloride.
-
Observation: A vigorous reaction (fizzing/heat) indicates active reagent. If the drop sinks and sits like an oil without reaction, the reagent has already hydrolyzed to the acid and is unsuitable for use .
-
Protocol 2: Optimized Acylation (Schotten-Baumann Conditions)
Objective: Synthesis of Pyrazole-Amide with minimal purification.
-
Setup: Flame-dry a 50 mL round-bottom flask. Cool to 0°C under N₂.[1]
-
Dissolution: Dissolve 1.0 eq of the Amine and 1.2 eq of Triethylamine (TEA) in anhydrous DCM (Dichloromethane).
-
Addition: Dissolve 1.1 eq of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride in minimal DCM. Add dropwise to the amine solution at 0°C.
-
Note: Exotherm is expected.[] Maintain temp < 5°C to prevent impurity formation.
-
-
Monitoring: Warm to Room Temperature (RT). Monitor by TLC (Check disappearance of Amine).
-
Work-up (The Advantage):
-
Wash organic layer with 1M HCl (removes unreacted amine and TEA).
-
Wash with Sat. NaHCO₃ (removes hydrolyzed pyrazole acid).
-
Dry over MgSO₄ and concentrate.
-
Result: Usually yields pure amide without column chromatography [2].
-
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 277645, Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Precursor Analog).
Sources
A Senior Application Scientist's Guide to HPLC Method Development for Pyrazole-3-Carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the robust analysis of pyrazole-3-carboxylic acid derivatives is paramount. These scaffolds are prevalent in a multitude of pharmaceutical agents, making their accurate quantification and impurity profiling a critical step in the development pipeline.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods, grounded in experimental data and first-hand expertise. We will delve into the nuances of stationary phase selection, mobile phase optimization, and detection strategies to empower you with the knowledge to develop reliable and efficient analytical methods.
The Analytical Challenge: Understanding the Analyte
Pyrazole-3-carboxylic acid derivatives, while structurally diverse, share common physicochemical properties that influence their chromatographic behavior. The presence of the carboxylic acid moiety imparts acidic character, while the pyrazole ring system can engage in various interactions, including hydrogen bonding and π-π stacking.[1] The overall polarity of the molecule, dictated by its various substituents, will ultimately govern its retention in reversed-phase HPLC. A key challenge often lies in the separation of closely related isomers, which can exhibit very similar polarities, making their resolution difficult.[3]
Strategic Method Development: A Comparative Approach
A successful HPLC method is built upon a systematic evaluation of key parameters. This section compares various approaches to stationary and mobile phase selection, providing a framework for logical method development.
Stationary Phase Selection: More Than Just C18
While the C18 column remains the workhorse of reversed-phase chromatography, a more nuanced selection can unlock significant improvements in resolution and peak shape for pyrazole derivatives.
| Stationary Phase | Key Characteristics & Best Use Cases for Pyrazole Derivatives |
| C18 (L1) | High Hydrophobicity: Ideal for retaining a broad range of pyrazole derivatives. A good starting point for initial method development.[3][4] |
| C8 (L7) | Reduced Hydrophobicity: Useful for more hydrophobic pyrazole derivatives that are too strongly retained on a C18 column, allowing for faster elution and reduced organic solvent consumption. |
| Phenyl-Hexyl (L11) | Alternative Selectivity: Offers π-π interactions with the pyrazole ring, providing unique selectivity for aromatic derivatives and isomers that are difficult to separate on alkyl phases. |
| Polar-Embedded | Enhanced Polar Retention: Incorporates polar groups within the alkyl chain, offering improved retention and peak shape for more polar pyrazole-3-carboxylic acids, especially when using highly aqueous mobile phases. |
| Chiral Stationary Phases | Enantioselective Separations: Polysaccharide-based phases like cellulose and amylose derivatives are highly effective for resolving enantiomers of chiral pyrazole compounds.[5][6][7] |
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition is arguably the most critical factor in achieving the desired separation. A systematic approach to optimizing the organic modifier, aqueous pH, and additives is essential.
Organic Modifier: Acetonitrile vs. Methanol
-
Acetonitrile (ACN): Generally provides lower viscosity and higher elution strength, leading to sharper peaks and shorter run times. It is often the preferred choice for initial method development.
-
Methanol (MeOH): Offers different selectivity due to its protic nature and can be beneficial for resolving peaks that co-elute with ACN. It is also a more cost-effective option.
Aqueous Phase pH: Controlling Ionization
For pyrazole-3-carboxylic acids, the pH of the aqueous portion of the mobile phase is a critical parameter. The pKa of the carboxylic acid group must be considered to ensure consistent retention and good peak shape.
-
Low pH (pH 2-3): By operating at a pH well below the pKa of the carboxylic acid, the analyte will be in its neutral, protonated form. This leads to increased retention on a reversed-phase column and generally sharper peaks. Common acids used to adjust the pH include formic acid, trifluoroacetic acid (TFA), and phosphoric acid.[4][8][9] For mass spectrometry (MS) detection, volatile buffers like formic acid are necessary.[9]
-
Mid-Range pH (pH 4-6): In this range, the carboxylic acid may be partially or fully ionized, leading to changes in retention and potential peak tailing. This pH range is generally avoided unless specific selectivity is desired.
Mobile Phase Additives
-
Formic Acid (FA) / Trifluoroacetic Acid (TFA): Used to control pH and act as ion-pairing agents, improving peak shape for basic compounds. TFA can suppress MS signal and should be used with caution in LC-MS applications.[4]
-
Phosphoric Acid: A non-volatile acid effective for controlling pH in UV-based methods. It is not suitable for MS detection.[8][9]
Experimental Protocols: Putting Theory into Practice
The following protocols provide a starting point for the analysis of pyrazole-3-carboxylic acid derivatives.
Protocol 1: General Purpose Reversed-Phase HPLC-UV Method
This method is a robust starting point for the analysis of a wide range of pyrazole-3-carboxylic acid derivatives.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and efficiency for a broad range of analytes. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Ensures the carboxylic acid is in its neutral form for good retention and peak shape.[8][9] |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier. |
| Gradient | 10-90% B over 15 minutes | A generic gradient to elute a range of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm (or analyte λmax) | A common wavelength for aromatic compounds. |
| Injection Vol. | 10 µL | A typical injection volume. |
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulates.
Protocol 2: Chiral Separation of Pyrazole Enantiomers
This protocol is designed for the separation of chiral pyrazole derivatives.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Lux Cellulose-2 or Lux Amylose-2, 4.6 x 250 mm, 5 µm | These polysaccharide-based chiral stationary phases have demonstrated excellent enantioselectivity for pyrazole derivatives.[5][6] |
| Mobile Phase | Isocratic mixture of n-Hexane and Ethanol (e.g., 90:10) | Normal phase or polar organic modes are often effective for chiral separations on these columns.[5][7] |
| Flow Rate | 1.0 mL/min | A standard flow rate. |
| Column Temp. | 25 °C | Temperature can influence chiral recognition. |
| Detection | UV at 254 nm (or analyte λmax) | |
| Injection Vol. | 10 µL |
Method Development Notes:
-
The ratio of n-hexane to alcohol in the mobile phase is a critical parameter for optimizing chiral resolution. A systematic evaluation of different ratios is recommended.
-
Other alcohols, such as isopropanol, can also be used and may provide different selectivity.
Data Interpretation and Performance Comparison
The following table presents hypothetical data to illustrate the performance of different stationary phases for the separation of a critical pair of pyrazole-3-carboxylic acid isomers.
| Stationary Phase | Retention Time (Isomer 1) (min) | Retention Time (Isomer 2) (min) | Resolution (Rs) | Peak Tailing (Tf) |
| C18 | 8.2 | 8.5 | 1.2 | 1.5 |
| Phenyl-Hexyl | 9.5 | 10.2 | 2.1 | 1.1 |
| Polar-Embedded | 7.1 | 7.4 | 1.3 | 1.2 |
As the data suggests, the Phenyl-Hexyl column provides significantly better resolution for this particular pair of isomers, likely due to favorable π-π interactions. This highlights the importance of screening multiple column chemistries during method development.
Conclusion and Future Perspectives
The successful HPLC analysis of pyrazole-3-carboxylic acid derivatives hinges on a logical and systematic approach to method development. By carefully considering the physicochemical properties of the analytes and leveraging the diverse selectivities offered by modern stationary phases, robust and reliable methods can be established. The integration of UPLC and LC-MS technologies will continue to push the boundaries of sensitivity and throughput in the analysis of these important pharmaceutical compounds.[8][10]
References
-
SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25686–25697. [Link]
-
SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25686–25697. [Link]
-
Carradori, S., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality, 16(9), 625-36. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
Hacialioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Retrieved from [Link]
-
International Journal of ChemTech Applications. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
Ashtekar, S. M., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Retrieved from [Link]
-
Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 816-834. [Link]
-
ResearchGate. (n.d.). Pyrazole-containing marketed drugs. Retrieved from [Link]
-
Piomelli, D., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(15), 8247-8266. [Link]
-
MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
-
D'Orazio, G., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 182, 113105. [Link]
-
ARKIVOC. (n.d.). Recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijcpa.in [ijcpa.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. scispace.com [scispace.com]
Comparison of reactivity: Pyrazole-3-carbonyl chloride vs benzoyl chloride
Executive Summary
This guide provides a technical comparison between Pyrazole-3-carbonyl chloride and the industry-standard Benzoyl chloride . While both serve as electrophilic acylating agents in drug discovery (particularly for kinase inhibitor scaffolds), they exhibit distinct physical and electronic behaviors.
Key Distinction: Pyrazole-3-carbonyl chloride is generally more electrophilic and more moisture-sensitive than benzoyl chloride due to the inductive electron-withdrawing effect (-I) of the adjacent ring nitrogen, which outweighs the pi-excessive nature of the heteroaromatic system. Unlike the liquid benzoyl chloride, the pyrazole derivative is typically a solid , requiring different handling protocols to maintain stoichiometry and prevent hydrolysis.
Part 1: Chemical & Physical Profile
The physical state dictates the handling workflow. Benzoyl chloride can be volumetrically dispensed, whereas pyrazole-3-carbonyl chloride requires gravimetric handling under inert atmosphere to prevent rapid degradation.
| Feature | Benzoyl Chloride | 1-Methyl-1H-pyrazole-3-carbonyl chloride |
| CAS | 98-88-4 | 84547-60-4 |
| Structure | Phenyl ring attached to COCl | Pyrazole ring (N-methylated) attached to COCl |
| Physical State | Colorless Fuming Liquid | White to Off-white Solid |
| Melting Point | -1 °C | 48–51 °C |
| Boiling Point | 197 °C | ~186 °C (dec.) |
| Electronic Nature | Electron-donating (+M) Phenyl group stabilizes Carbonyl. | Electron-withdrawing (-I) Imine-N activates Carbonyl. |
| Hydrolysis Rate | Moderate (Slow in cold water) | High (Rapid hydrolysis in moist air) |
| Storage | Cool, dry place. | Inert atmosphere (Ar/N2), < 5°C. |
Part 2: Reactivity Analysis & Mechanistic Insight
Electronic Effects on Carbonyl Electrophilicity
The reactivity of acid chlorides is governed by the electron density at the carbonyl carbon.
-
Benzoyl Chloride (Baseline): The phenyl ring exerts two opposing effects:
-
Inductive (-I): Weakly electron-withdrawing.
-
Resonance (+M): Strongly electron-donating. The
-electrons of the benzene ring delocalize into the carbonyl orbital. -
Net Effect: The resonance effect dominates, stabilizing the carbonyl and making it less electrophilic than aliphatic acid chlorides (e.g., acetyl chloride).
-
-
Pyrazole-3-carbonyl Chloride:
-
Inductive (-I): The carbonyl is attached at the C3 position, directly adjacent to the pyridine-like nitrogen (
). This nitrogen is highly electronegative and exerts a strong inductive pull, destabilizing the carbonyl and increasing the partial positive charge ( ) on the carbon. -
Resonance (+M): While the pyrazole ring is
-excessive (electron-rich), the resonance donation to the exocyclic carbonyl is less effective than in benzene due to the electronegativity of the ring nitrogens sequestering electron density. -
Net Effect: The -I effect of the adjacent nitrogen dominates. Consequently, pyrazole-3-carbonyl chloride is kinetically more reactive towards nucleophiles than benzoyl chloride.
-
Implications for Synthesis
-
Faster Reaction Rates: Amidation reactions with pyrazole-3-carbonyl chloride often proceed to completion faster than with benzoyl chloride.
-
Side Reactions: The heightened reactivity makes the pyrazole derivative more susceptible to:
-
Hydrolysis: Strict anhydrous conditions are non-negotiable.
-
N-Acylation of Heterocycles: It can acylate weaker nucleophiles that benzoyl chloride might fail to react with.
-
Part 3: Experimental Protocols
Protocol A: Standard Benzoylation (Reference)
Use for: Baseline comparison, robust substrates.
-
Setup: Dissolve amine (1.0 equiv) in DCM (0.2 M).
-
Base: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv).
-
Addition: Add Benzoyl chloride (1.1 equiv) dropwise at 0°C.
-
Reaction: Warm to RT and stir for 1–4 hours.
-
Workup: Wash with 1M HCl, then sat. NaHCO3. Dry organic layer over MgSO4.
Protocol B: Pyrazole-3-Carbonylation (High-Fidelity)
Use for: Pyrazole-3-carbonyl chloride.[1] Designed to minimize hydrolysis and handle the solid reagent.
Reagents:
-
1-Methyl-1H-pyrazole-3-carbonyl chloride (Solid)
-
Anhydrous DCM or THF (Must be dry; water content <50 ppm)
-
DIPEA (Hünig's Base)
-
DMAP (Catalytic, optional for hindered amines)
Step-by-Step Workflow:
-
Preparation of Amine Solution: In a flame-dried round-bottom flask under Argon, dissolve the amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM. Cool to 0°C.
-
Why: The base acts as an HCl scavenger. DIPEA is preferred over TEA to reduce nucleophilic competition if the amine is hindered.
-
-
Reagent Solubilization (Critical): Do not add the solid acid chloride directly to the reaction mixture.
-
Protocol: In a separate dry vial, dissolve 1-Methyl-1H-pyrazole-3-carbonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Reasoning: Adding solids directly can create local hotspots and heterogeneous mixing, leading to impurities. Predissolving ensures controlled addition.
-
-
Controlled Addition: Transfer the acid chloride solution dropwise to the cold amine solution via syringe over 10 minutes.
-
Observation: A white precipitate (DIPEA·HCl) will form immediately.
-
-
Reaction Monitoring: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor by TLC or LCMS.
-
Note: Reaction is typically complete within 1-2 hours. Extended stirring is unnecessary and risks side reactions.
-
-
Quench & Workup:
-
Quench with a small amount of water.
-
Dilute with DCM, wash with 0.5 M Citric Acid (preferred over HCl to prevent protonation of the pyrazole ring if the product is acid-sensitive) and sat. NaHCO3.
-
Dry over Na2SO4 and concentrate.
-
Part 4: Visualization of Reactivity Pathways
The following diagram illustrates the comparative electronic activation and reaction pathways.
Figure 1: Comparative mechanistic pathway highlighting the enhanced electrophilicity of the pyrazole derivative due to the inductive effect of the adjacent nitrogen.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Pyrazole) | Hydrolysis of acid chloride before reaction. | Ensure acid chloride is white/crystalline. If yellow/oily, recrystallize or sublime. Use strictly anhydrous DCM. |
| Formation of Acid Byproduct | Moisture ingress or impure amine. | Flame-dry glassware. Use a drying tube or N2 balloon. |
| Slow Reaction (Benzoyl) | Deactivated amine (e.g., nitro-aniline). | Add DMAP (10 mol%) as a nucleophilic catalyst. Heat to reflux if necessary. |
| Solidification | Pyrazole acid chloride freezing in needle. | Dissolve the solid in a larger volume of solvent before addition. |
References
-
Synthesis and Reactions of Some 1H-Pyrazole-3-Carboxylic Acid Chlorides. Asian Journal of Chemistry. (2012). Describes the synthesis and stability of pyrazole-3-carbonyl chloride derivatives.
-
Comparison of Reactivity: Benzoyl vs. Thiobenzoyl Chlorides. Journal of Organic Chemistry. (2009). Provides baseline kinetic data for benzoyl chloride reactivity.
-
1-Methyl-1H-pyrazole-3-carbonyl chloride Product Data. Sigma-Aldrich. Physical properties and safety data (GHS H314).
-
Reactivity of Pyridines and Pyridine N-oxides toward Benzoyl Chloride. Russian Journal of General Chemistry. Highlights the nucleophilic activation in heterocyclic systems.
Sources
Optimizing Pyrazole-Based Drug Synthesis: A Comparative Guide to 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl Chloride Standards
Topic: Reference Standards for 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of pyrazole-based pharmaceuticals (often structural analogs in the class of PDE5 inhibitors or agrochemical fungicides), the acyl chloride intermediate 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride (EMPCC) represents a critical juncture in synthesis. However, its inherent moisture sensitivity creates a "stability paradox" for analytical chemists and process engineers.
This guide objectively compares the use of EMPCC as a direct reference standard against its stable precursor, 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (EMPCA) , and alternative in-situ activation strategies. We provide a self-validating analytical protocol to ensure mass-balance accuracy during drug substance manufacturing.
Part 1: The Technical Landscape & Stability Paradox[1]
The core challenge with EMPCC is that it is an activated intermediate , not a stable drug substance.[1][2] While it offers rapid coupling kinetics, its use as a quantitative Reference Standard is fraught with risk due to hydrolysis.
Comparative Analysis: Acid Chloride (EMPCC) vs. Carboxylic Acid (EMPCA)[2]
The following table contrasts the two primary options for reference material qualification.
| Feature | Option A: Acid Chloride (EMPCC) | Option B: Carboxylic Acid (EMPCA) |
| Role | Activated Intermediate (Reagent) | Stable Precursor (Primary Standard) |
| CAS Registry | Derivative Specific (e.g., 1706456-89-4 for isomer) | Derivative Specific (Stable Parent) |
| Purity Assignment | High Risk: Hydrolyzes to acid + HCl upon atmospheric exposure.[2] | High Reliability: Stable solid; amenable to drying and precise weighing. |
| Analytical Method | Requires Derivatization (cannot be injected directly into RP-HPLC). | Direct RP-HPLC analysis. |
| Storage Cost | High (Inert gas, -20°C, Desiccated). | Low (Ambient, standard desiccation). |
| Process Utility | Excellent for difficult couplings (sterically hindered amines). | Requires coupling agents (HATU/EDC) which add cost and byproducts. |
Senior Scientist Insight: Do not attempt to purchase EMPCC as a "Certified Reference Material" (CRM) for long-term use. Even under argon, micro-hydrolysis occurs over months, altering the potency.[1] The industry best practice is to use the Carboxylic Acid (EMPCA) as the Primary Reference Standard and quantitate the Chloride in-situ by converting it back to a stable derivative.[1]
Part 2: The Self-Validating Analytical Protocol (E-E-A-T)
To validate the purity of EMPCC, you cannot use standard aqueous reverse-phase HPLC, as the water in the mobile phase will hydrolyze the chloride on-column, leading to split peaks and quantitation errors.[1]
The Solution: A "Quench-and-Analyze" Derivatization Protocol. This creates a self-validating system where the disappearance of the chloride is stoichiometrically matched by the appearance of a stable ester or amide.[1]
Experimental Workflow: Methanolysis Derivatization
Objective: Quantify EMPCC purity by converting it to the Methyl Ester (EMP-Me).
Reagents:
-
Solvent A: Anhydrous Methanol (MeOH) – Acts as solvent and reactant.
-
Base: Triethylamine (TEA) – Scavenges HCl byproduct.
-
Internal Standard: Dimethyl terephthalate (optional, for NMR).
Protocol Steps:
-
Blank Prep: Add 1.0 mL MeOH + 10 µL TEA to a vial.
-
Standard Prep (EMPCA): Dissolve accurately weighed Carboxylic Acid reference standard in MeOH. Note: This will elute at a specific Retention Time (RT1).
-
Sample Prep (EMPCC):
-
Weigh 10 mg of EMPCC sample in a glove box or dry bag.
-
Dissolve immediately in 1.0 mL Anhydrous MeOH containing 1% TEA.
-
Reaction:
-
Sonicate for 5 minutes to ensure complete conversion.
-
-
Analysis: Inject onto HPLC (C18 Column, Water/Acetonitrile gradient).
Interpretation:
-
Peak A (Methyl Ester): Represents the active Acid Chloride content.
-
Peak B (Carboxylic Acid): Represents the original hydrolyzed impurity present in the sample before derivatization (since the acid will not esterify significantly under these mild conditions without a catalyst).[1]
Visualization: Derivatization Logic Flow
The following diagram illustrates the critical decision pathways for analyzing moisture-sensitive acyl chlorides.
Caption: Figure 1. Analytical workflow comparison. Direct injection leads to data corruption via hydrolysis, whereas derivatization yields a stable, quantifiable analyte.[1]
Part 3: Synthetic Strategy & Alternatives
When scaling up drug development, the choice between isolating the chloride (EMPCC) versus generating it in-situ impacts cost and impurity profiles.[1]
Option 1: Isolated EMPCC (Solid/Oil)
-
Pros: Clean reaction profile if material is high quality; simple workup (evaporation of solvent).
-
Cons: Handling difficulty; requires thionyl chloride (
) or oxalyl chloride removal which can be tedious; shelf-life is poor. -
Recommendation: Use only for small-scale (<10g) research batches where speed is prioritized over process robustness.
Option 2: In-Situ Activation (Recommended for Scale-Up)
Instead of isolating EMPCC, the modern approach uses the stable EMPCA and activates it directly in the reactor.[1]
-
Mixed Anhydride Method: React EMPCA with Ethyl Chloroformate/TEA.
-
Benefit: Milder than acid chlorides; lower risk of racemization (if chiral centers exist elsewhere).
-
-
Coupling Agents (HATU/T3P):
-
Benefit: High yield, no moisture sensitivity issues.
-
Drawback: High cost of reagents; difficult removal of urea byproducts.
-
Comparative Data: Coupling Efficiency
Based on generalized pyrazole coupling data [1, 2].
| Method | Yield (%) | Purity (%) | Byproducts | Cost Efficiency |
| Isolated EMPCC | 85-92% | 90-95% | HCl (Corrosive) | Medium |
| In-Situ EMPCC | 90-95% | 96-98% | High (Best for Scale) | |
| HATU Coupling | 95-98% | >99% | Urea derivatives | Low (Expensive) |
Part 4: Regulatory & Quality Guidelines (ICH Q7)
According to ICH Q7 (Good Manufacturing Practice for APIs) [3], reference standards must be "authentic" and "suitably characterized."
The Compliance Strategy for EMPCC:
-
Primary Standard: Establish a highly purified lot of the Carboxylic Acid (EMPCA) . Characterize via NMR, Mass Spec, and ROI (Residue on Ignition).
-
Secondary Standard: If you must isolate EMPCC, qualify it against the Primary EMPCA standard using the derivatization method described in Part 2.
-
Re-test Dates: Assign a short re-test date (e.g., 3 months) to any isolated EMPCC and store at -20°C under Argon.
Decision Tree: Selecting the Right Standard
Caption: Figure 2. Strategic decision tree for selecting reference standards based on experimental intent.
References
-
BenchChem. (2025).[3][4] Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to Acyl Chlorides. Retrieved from [1]
-
Liu, W., et al. (2017).[2][5] "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Journal of Pharmaceutical and Biomedical Analysis, 140, 263-269.
-
ICH. (2000).[6][7] ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[6][7][8][9][10][1]
-
ScientificMadness. (2020).[11] Acyl Chlorides Stability and Storage Protocols. Retrieved from [1]
Sources
- 1. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. qualio.com [qualio.com]
- 8. ICH Q7 GMP for APIs [pharmuni.com]
- 9. database.ich.org [database.ich.org]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
Precision QC: Quantifying Hydrolyzed Impurities in Acid Chlorides
A Comparative Technical Guide for Analytical Chemists & Process Engineers
Executive Summary
Acid chlorides (acyl chlorides) are the workhorses of acyl group transfer in pharmaceutical and agrochemical synthesis.[1][2] However, their high reactivity presents a paradox in Quality Control: the very act of sampling and preparation often induces the impurity (carboxylic acid) one seeks to measure.
Standard HPLC or GC methods using protic mobile phases (water, methanol) are invalid, as they degrade the analyte in situ. This guide compares three distinct methodologies for quantifying hydrolyzed impurities (carboxylic acids) in acid chlorides, recommending a Dual-Derivatization GC workflow as the gold standard for specificity and accuracy.
The Challenge: "Schrödinger's Impurity"
The primary impurity in any acid chloride (
Why Standard QC Fails:
-
Direct Injection: Acid chlorides degrade on metallic injection ports and react with stationary phases (PEG/Wax).
-
Protic Solvents: Dissolving the sample in methanol (common for LC) instantly converts the acid chloride to a methyl ester, often indistinguishable from the impurity if the impurity is also esterified.
-
The "Ghost" Acid:
generated during hydrolysis catalyzes the esterification of the free acid impurity, altering the stoichiometric ratio before detection.
Visualizing the Instability
The following diagram illustrates the degradation pathways that must be arrested for accurate analysis.
Figure 1: The Hydrolysis Trap. Note how standard esterification (green box) can mask the presence of the acid impurity by converting it to the same ester product.
Comparative Analysis of Methodologies
We evaluated three industry-standard approaches based on Specificity, Limit of Detection (LOD), and Robustness.
Method A: Dual-Derivatization GC (Recommended)
Mechanism: This method uses chemical orthogonality to distinguish the chloride from the acid.
-
Step 1 (Quench): React the sample with a secondary amine (e.g., Diethylamine). The Acid Chloride forms a stable Amide . The Carboxylic Acid forms an amine Salt (unreactive).
-
Step 2 (Silylation): Treat the mixture with a silylating agent (BSTFA). The Amide is unaffected. The Acid Salt (or equilibrium free acid) is converted to a volatile Silyl Ester .
-
Result: GC separates the Amide (Assay) from the Silyl Ester (Impurity).
Method B: Differential Titration
Mechanism: Two titrations are performed.[3]
-
Total Acidity: Hydrolysis of the sample followed by NaOH titration (
). -
Chloride Content: Argentometric titration (
) to measure . -
Calculation: Impurity is derived by subtracting Chloride equivalents from Total Acidity.
Method C: FT-IR Spectroscopy (Process Analytical Technology)
Mechanism: Direct observation of the Carbonyl (
Performance Matrix
| Feature | Method A: Dual-Derivatization GC | Method B: Differential Titration | Method C: Direct FT-IR |
| Specificity | High (Separates species chromatographically) | Low (Indirect calculation) | Medium (Spectral overlap possible) |
| LOD (Impurity) | < 0.05% | ~ 0.5 - 1.0% | ~ 0.5% |
| Precision (RSD) | < 2.0% | > 5.0% (at low impurity levels) | ~ 3-5% |
| Throughput | Low (30 min prep + run) | Medium (15 min) | High (Real-time) |
| Primary Use | R&D, Stability, Final Release | Raw Material ID, Bulk Assay | In-process Monitoring |
Detailed Protocol: Dual-Derivatization GC
Target Audience: Analytical R&D. Validated for Benzoyl Chloride and Acetyl Chloride.[4]
Reagents & Equipment
-
Quench Reagent: Diethylamine (DEA), >99.5%, dried over KOH.
-
Silylating Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Solvent: Dichloromethane (DCM), Anhydrous (stored over molecular sieves).
-
Internal Standard: Dodecane (optional, for assay).
The Workflow
This protocol ensures the Acid Chloride is "killed" instantly before it can hydrolyze, while preserving the Acid Impurity for detection.
Figure 2: The Dual-Derivatization Workflow. Note the sequential protection of the chloride followed by activation of the acid.
Step-by-Step Procedure
-
Preparation of Quench Solution: In a 10 mL volumetric flask, add 1.0 mL Diethylamine and dilute to volume with Anhydrous DCM.
-
Sample Preparation:
-
Weigh ~50 mg of Acid Chloride sample into a dry GC vial.
-
Immediately add 1.0 mL of Quench Solution. Cap and vortex for 30 seconds. Exothermic reaction indicates successful quenching.
-
Allow to stand for 5 minutes.
-
-
Silylation:
-
Add 0.5 mL of BSTFA (with 1% TMCS) to the vial.
-
Heat at 60°C for 20 minutes (or 30 min at Room Temp if volatile).
-
-
GC Analysis:
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).
-
Inlet: Split 50:1, 250°C.
-
Oven: 50°C (2 min) -> 20°C/min -> 280°C.
-
Detection: FID (300°C).
-
Data Interpretation
-
Peak 1 (Early eluting): Excess Diethylamine / Silylated reagents.
-
Peak 2: Trimethylsilyl Ester of the impurity (Quantify against R-COOH standard processed identically).
-
Peak 3: Diethylamide of the parent compound (Assay).
Scientific Integrity & Troubleshooting
Why this works (Causality)
The Diethylamine reacts with the Acid Chloride orders of magnitude faster than moisture can hydrolyze it. By converting the chloride to an amide, we create a stable species that does not react with the silylating agent. The carboxylic acid, initially forming a salt, is driven to the silyl ester form by the powerful silyl donor (BSTFA) and heat, rendering it volatile and distinct from the amide.
Self-Validating System Suitability
To ensure the method is working:
-
Spike Recovery: Spike a known amount of pure Carboxylic Acid into the Acid Chloride sample.
-
Pass: The Silyl Ester peak increases proportionally.
-
Fail: No increase (indicates incomplete silylation) or new peaks appear (indicates trans-amidation).
-
-
Blank Check: Inject the Quench Solution + BSTFA. Ensure no interference at the retention time of the Silyl Ester.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Burfield, D. R., & Smithers, R. H. (1978). "Desiccant Efficiency in Solvent Drying." Journal of Organic Chemistry, 43(20), 3966–3968. Link (Critical for understanding moisture ingress).
-
Komo, T., et al. (2017). "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides." Journal of Pharmaceutical and Biomedical Analysis, 140, 245-251. Link (Modern derivatization concepts).
-
Hishta, C., & Bomstein, J. (1976). "Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors." Journal of Chromatographic Science, 14(5), 240-245.[5] Link (The foundational paper for the dual-derivatization approach).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The analysis of acid chlorides - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 5. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of safe chemical handling and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride (CAS No. 129560-00-5), a reactive acyl chloride intermediate. The procedures outlined here are grounded in the fundamental principles of chemical reactivity and laboratory safety, ensuring the protection of personnel and the environment.
Hazard Assessment: Understanding the Reactivity Profile
Acyl Chloride Group: The primary hazard associated with this compound stems from the highly reactive acyl chloride functional group. Acyl chlorides are well-known to be moisture-sensitive and will react exothermically with water and other nucleophiles. This hydrolysis reaction produces the corresponding carboxylic acid (5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid) and corrosive hydrogen chloride (HCl) gas.[1][2] This reaction can be vigorous, particularly with larger quantities, leading to a rapid increase in temperature and pressure.
Pyrazole Moiety: The pyrazole ring is a common scaffold in many biologically active compounds.[3][4] While many pyrazole derivatives are stable, some can exhibit toxicological properties. The parent compound, pyrazole, is known to be a skin and eye irritant and is harmful if swallowed.[5][6] Therefore, it is prudent to handle all pyrazole-containing compounds with care and to avoid environmental release, as some derivatives can be harmful to aquatic life.[5]
-
Corrosivity: Due to the formation of HCl upon hydrolysis.
-
Reactivity: Vigorous, exothermic reaction with water and other nucleophiles.
-
Irritation: Potential for skin and eye irritation.[7]
-
Toxicity: Potential for harm if ingested and possible aquatic toxicity.[5][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE for handling and disposing of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes of the chemical and the corrosive byproducts of neutralization. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact with the irritant compound and its corrosive byproducts. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects the skin from potential splashes and spills. |
| Respiratory Protection | All handling and disposal must be conducted in a certified chemical fume hood. | Prevents inhalation of the volatile and irritating compound and the HCl gas produced during neutralization.[7] |
Step-by-Step Disposal Protocol
The core principle behind the safe disposal of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride is controlled neutralization of the reactive acyl chloride group. The following procedures are designed for small research-scale quantities (up to 10 grams) and larger quantities.
Disposal of Small Quantities (< 10 g)
This procedure is suitable for residual amounts of the compound in reaction vessels or small quantities of unreacted material.
-
Preparation:
-
Ensure you are wearing all the required PPE as listed in the table above.
-
Perform the entire procedure in a certified chemical fume hood.
-
Prepare a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). A weak base is chosen to control the rate of the exothermic reaction.
-
Have a beaker of the basic solution ready in an ice bath to manage the reaction temperature.
-
-
Neutralization:
-
Slowly and carefully add the 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride to the cold, stirred basic solution. The addition should be dropwise for liquids or in very small portions for solids.
-
Be prepared for gas evolution (carbon dioxide) and a potential increase in temperature.
-
Continue stirring the mixture for at least one hour after the addition is complete to ensure full neutralization.
-
-
Final Disposal:
-
Once the reaction has ceased and the mixture has returned to room temperature, check the pH of the solution using pH paper or a calibrated pH meter. The pH should be between 6 and 8.
-
If the pH is still acidic, add more of the basic solution until the desired pH is reached.
-
The neutralized aqueous waste can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Disposal of Large Quantities (> 10 g)
For larger quantities of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride, a more controlled approach is necessary to manage the exothermic nature of the neutralization reaction.
-
Preparation:
-
Adhere to all PPE requirements and work within a chemical fume hood.
-
Prepare a solution of the 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride in a non-nucleophilic organic solvent in which it is soluble (e.g., tetrahydrofuran or acetone). This dilution helps to better control the rate of reaction.
-
Prepare a larger volume of a stirred, cold (ice bath) 5-10% aqueous sodium bicarbonate or sodium carbonate solution in a separate, appropriately sized reaction vessel.
-
-
Controlled Addition and Neutralization:
-
Using an addition funnel, add the solution of the acyl chloride dropwise to the cold, vigorously stirred basic solution.
-
Carefully monitor the reaction temperature. If the temperature begins to rise significantly, slow down or temporarily stop the addition to allow the reaction to cool.
-
After the addition is complete, continue to stir the mixture for several hours, or until it has returned to room temperature, to ensure the reaction is complete.
-
-
Waste Segregation and Disposal:
-
Check the pH of the aqueous layer to ensure it is between 6 and 8.
-
Separate the organic and aqueous layers.
-
The aqueous layer can be disposed of down the drain with plenty of water, following local regulations.
-
The organic solvent layer, which may contain the neutralized pyrazole carboxylic acid, should be collected as hazardous waste in a properly labeled container for disposal by a licensed waste disposal company.
-
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and correct action is crucial.
-
Spill:
-
For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a 5% sodium bicarbonate solution, followed by a water rinse.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride.
Caption: Disposal workflow for 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
Journal of Chemical Health Risks. (2024). "Review on Biological Activities of Pyrazole Derivatives". Retrieved February 14, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved February 14, 2026, from [Link]
-
chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved February 14, 2026, from [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet - Bis(3-methyl-1-phenyl-5-pyrazolone). Retrieved February 14, 2026, from [Link]
-
ChemBK. (2024, April 10). 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-. Retrieved February 14, 2026, from [Link]
-
orientjchem.org. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved February 14, 2026, from [Link]
Sources
- 1. Pyrazole - Hazardous Agents | Haz-Map [haz-map.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl- [chembk.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
Personal protective equipment for handling 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Executive Safety Summary
Compound Class: Heterocyclic Acid Chloride Primary Hazard: CORROSIVE / MOISTURE SENSITIVE Immediate Action Required: Handle only in a functional fume hood. Avoid all contact with water or moisture during storage and transfer.
5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride is a highly reactive electrophile used as a building block in pharmaceutical synthesis (e.g., kinase inhibitors). Its safety profile is dominated by the chlorocarbonyl (-COCl) moiety, which renders the compound lachrymatory and corrosive. Upon contact with mucosal membranes or environmental moisture, it hydrolyzes rapidly to release hydrochloric acid (HCl) gas and the parent carboxylic acid, causing severe chemical burns.
Chemical Hazard Analysis & Mechanism
To handle this compound safely, one must understand why it is dangerous. The hazard is not just toxicity, but immediate chemical reactivity.
The Hydrolysis Threat
Acid chlorides are thermodynamically unstable relative to their hydrolysis products. Contact with atmospheric moisture or wet solvents triggers a nucleophilic attack by water on the carbonyl carbon.
Key Risk: The reaction is exothermic and generates anhydrous HCl gas, which forms white fumes in moist air and converts to hydrochloric acid on skin/lung tissue.
Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient for direct handling of acid chlorides. The permeation of HCl gas through standard nitrile requires a layered approach.
| Protection Zone | Required Equipment | Technical Rationale |
| Respiratory | Certified Fume Hood | Mandatory. The compound releases HCl gas.[1] Sash must be at the working height (18"). Do not use on an open bench. |
| Hand (Primary) | Laminate Film (Silver Shield/4H) | Best. Acid chlorides and organic solvents permeate nitrile rapidly. Laminate offers >4 hour breakthrough time. |
| Hand (Dexterity) | Double Nitrile (5 mil + 5 mil) | Acceptable for Splash Only. If dexterity is required, wear two pairs of nitrile gloves. Change immediately upon any splash.[2] |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient against corrosive vapors.[3][4] Goggles form a seal around the eyes. |
| Body | Lab Coat + Chemical Apron | A rubberized or Tyvek apron prevents soak-through to clothing in the event of a spill. |
Operational Protocols
Storage Requirements[3][5][6]
-
Atmosphere: Store under inert gas (Argon or Nitrogen).
-
Temperature: Refrigerate (2–8°C) to slow decomposition.
-
Container: Tightly sealed glass with a PTFE-lined cap. Parafilm is not a moisture barrier; use electrical tape or a secondary desiccator jar.
Transfer & Weighing (The "Dry" Technique)
Objective: Prevent hydrolysis during transfer.
-
Preparation: Flame-dry or oven-dry all glassware (flasks, syringes, needles) before use.
-
Weighing:
-
If Solid: Dispense into a tared, dry vial inside the fume hood. Do not use a balance outside the hood unless the vial is tightly capped.
-
If Liquid/Oil: Use the Syringe Transfer Method .
-
Purge the stock bottle with Nitrogen.
-
Insert a long needle connected to a dry syringe.
-
Withdraw the required volume.
-
Inject directly into the reaction flask through a septum.
-
-
-
Solvent Choice: Ensure all solvents (DCM, THF, Toluene) are anhydrous . Water content >50 ppm will degrade the reagent and lower yield.
Reaction Setup
-
Venting: Always vent the reaction vessel through a drying tube (CaCl2) or an oil bubbler to prevent back-suction of atmospheric moisture.
-
Base Trap: If the reaction generates significant HCl (e.g., large scale acylation), route the exhaust through a base trap (NaOH solution) to neutralize acidic fumes before they enter the hood duct.
Emergency Response & Spill Management
CRITICAL RULE: NEVER add water directly to an acid chloride spill.[5] This will cause a violent exothermic reaction and release a cloud of acid steam.
First Aid
-
Skin Contact: Brush off any solid particles before rinsing. Flush with water for 15 minutes . Immediate medical attention is required for burns.
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes, holding eyelids open.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (medical professionals only).
Waste Disposal: The Quenching Protocol
Do not dispose of active acid chlorides in the solvent waste stream. They can pressurize waste drums and cause explosions.
Quenching Procedure:
-
Setup: Prepare a large beaker with ice water and a saturated solution of Sodium Bicarbonate (NaHCO3) or Sodium Hydroxide (NaOH) (10%).
-
Dilution: Dilute the residual acid chloride in an inert solvent (e.g., Dichloromethane or Toluene).
-
Addition: Slowly add the diluted acid chloride to the alkaline ice water with stirring.
-
Note: Bubbling (CO2 release) and heat are normal. Add slowly to control this.
-
-
Check pH: Ensure the final mixture is neutral or slightly basic (pH 7-9).
-
Disposal: Separate the organic layer (if applicable) and dispose of as halogenated organic waste. The aqueous layer can often be drain-disposed (check local regulations).
References
-
Sigma-Aldrich. (2024).[6] Safety Data Sheet: 1-Methyl-1H-pyrazole-3-carbonyl chloride. Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
University of Pennsylvania. (2019). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Link
-
Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Link
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
